[(5-Ethylisoxazol-3-yl)methyl]amine
Description
Structure
3D Structure
Properties
IUPAC Name |
(5-ethyl-1,2-oxazol-3-yl)methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10N2O/c1-2-6-3-5(4-7)8-9-6/h3H,2,4,7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPTOWLOEDKFJRE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=NO1)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
126.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Difference between 3-aminomethyl and 5-aminomethyl isoxazole isomers
Differentiation, Synthesis, and Pharmacological Divergence
Executive Summary
The positional isomerism of the aminomethyl group (
While both isomers function as bioisosteres for carboxylic acids or
This guide provides a technical roadmap for distinguishing, synthesizing, and applying these isomers in drug discovery.
Structural & Electronic Fundamentals
The isoxazole ring is an aromatic heterocycle containing adjacent oxygen and nitrogen atoms.[1][2][3][4] The electronegativity difference between Oxygen (3.44) and Nitrogen (3.04) creates a permanent dipole, making the ring positions non-equivalent.
Electronic Environment
-
3-Position: Located adjacent to the ring nitrogen. Substituents here are influenced by the lone pair of the nitrogen but are spatially distant from the highly electronegative oxygen.
-
5-Position: Located adjacent to the ring oxygen. This position is more electron-deficient due to the inductive withdrawal of the oxygen atom.
Physical Property Divergence
The position of the aminomethyl tail dictates the hydrogen-bond donor/acceptor vectors, significantly affecting solubility and melting points.
| Feature | 3-Aminomethyl Isoxazole | 5-Aminomethyl Isoxazole |
| Electronic Character | Amine is closer to the basic ring Nitrogen. | Amine is closer to the acidic ring Oxygen. |
| pKa (Conjugate Acid) | Typically slightly higher (more basic). | Typically lower (inductive effect of O). |
| H-Bonding Potential | Forms linear networks; often higher MP. | Forms angular networks; often lower MP. |
| Metabolic Liability | Susceptible to ring cleavage (reductive). | Generally more stable to reductive metabolism. |
Synthetic Pathways & Regiocontrol[5]
The primary challenge in accessing these isomers is regioselectivity during the formation of the isoxazole core. The standard method is the [3+2] cycloaddition of nitrile oxides with alkynes.[5]
The Regioselectivity Rule
In thermal 1,3-dipolar cycloadditions, steric and electronic factors heavily favor the formation of 3,5-disubstituted isoxazoles .
-
The Nitrile Oxide (
) substituent ( ) always ends up at the 3-position . -
The Alkyne (
) substituent ( ) usually ends up at the 5-position .
Therefore, the synthesis of the specific isomer depends entirely on which component carries the protected amine .
Synthetic Workflow Visualization
Caption: Divergent synthetic strategies based on precursor functionalization. Route A places the amine on the dipolarophile (alkyne), yielding the 5-isomer. Route B places the amine on the dipole (nitrile oxide), yielding the 3-isomer.
Experimental Protocols (Self-Validating)
Protocol A: Synthesis of 5-Aminomethyl Isoxazole Core
This protocol utilizes the standard regioselectivity of propargyl amine cycloaddition.
Reagents:
-
Aldehyde precursor (for nitrile oxide)
-
N-Boc-propargyl amine (Dipolarophile)
-
Chloramine-T (Oxidant)
-
Ethanol/Water (1:1)
Step-by-Step:
-
Oxime Formation: Dissolve aldehyde (1.0 eq) in EtOH/H2O. Add Hydroxylamine HCl (1.2 eq) and Na2CO3 (1.2 eq). Stir at RT until TLC confirms aldehyde consumption (Validation Point 1).
-
In Situ Nitrile Oxide Generation: To the oxime solution, add N-Boc-propargyl amine (1.1 eq).
-
Cycloaddition: Slowly add Chloramine-T (1.1 eq) over 15 minutes. Mechanism: Chloramine-T converts the oxime to a chlorooxime, which eliminates HCl to form the transient nitrile oxide.
-
Reflux: Heat to 60°C for 4 hours.
-
Workup: Evaporate EtOH. Extract with EtOAc. Wash with brine.
-
Validation: 1H NMR should show a singlet for the isoxazole ring proton (H-4) around 6.1 - 6.3 ppm .
Protocol B: Synthesis of 3-Aminomethyl Isoxazole Core
This requires building the dipole from a protected amino-acetaldehyde equivalent.
Reagents:
-
N-Boc-aminoacetaldehyde oxime (Precursor)
-
NCS (N-Chlorosuccinimide)
-
Alkyne of choice
-
Triethylamine (Base)
Step-by-Step:
-
Chlorination: Dissolve N-Boc-aminoacetaldehyde oxime in DMF. Add NCS (1.05 eq) at 0°C. Stir 1h to form the hydroximoyl chloride. Validation: Appearance of UV-active spot on TLC distinct from oxime.
-
Cycloaddition: Add the Alkyne (1.5 eq) to the solution.
-
Base Addition: Dropwise addition of Et3N (1.2 eq) dissolved in DMF over 1 hour. Note: Slow addition is critical to prevent nitrile oxide dimerization (furoxan formation).
-
Workup: Pour into ice water. Extract with Ether.
-
Validation: 1H NMR should show the isoxazole ring proton (H-5) significantly downfield, typically 8.2 - 8.5 ppm .
Analytical Differentiation
The most reliable method to distinguish the isomers is 1H NMR , specifically looking at the remaining ring proton.
| Diagnostic Feature | 3-Aminomethyl Isomer (Substituent at 3) | 5-Aminomethyl Isomer (Substituent at 5) |
| Ring Proton Position | H-5 (Adjacent to Oxygen) | H-4 (Between substituents) |
| 1H NMR Shift | ||
| Coupling (J) | Often a doublet if H-4 is present (unsubstituted). | Singlet (if 3-position is substituted).[6] |
| 13C NMR (Ring CH) |
Self-Validation Check: If your product has a ring proton singlet at 6.2 ppm, you have synthesized the 5-substituted isomer (or 3,5-disubstituted). If the singlet is at 8.3 ppm, you have the 3-substituted isomer.
Medicinal Chemistry & Pharmacology
The choice of isomer drastically alters the pharmacophore. The classic case study is Muscimol (GABA-A Agonist).[7][8]
Muscimol vs. Isomuscimol
-
Muscimol (5-aminomethyl-3-hydroxyisoxazole): The 5-aminomethyl group mimics the nitrogen of GABA, while the 3-hydroxy group (tautomerizing to a zwitterion) mimics the carboxylate. This specific distance matches the GABA binding pocket.
-
Isomuscimol (3-aminomethyl-5-hydroxyisoxazole): Swapping the positions alters the bond vectors. The amine-to-acid distance changes, and the steric bulk of the ring interacts differently with the receptor walls. Isomuscimol is significantly less potent as an agonist but acts as a partial agonist or uptake inhibitor.
Pharmacophore Mapping
Caption: Pharmacophore comparison. Muscimol (5-aminomethyl) aligns the charged amine and acidic enol with the GABA receptor sites. The 3-aminomethyl isomer alters this spatial arrangement, reducing efficacy.
References
-
Synthesis & Regioselectivity: Huisgen, R. (1963). 1,3-Dipolar Cycloadditions.[6] Past and Future. Angewandte Chemie International Edition. Link
-
Muscimol Pharmacology: Krogsgaard-Larsen, P., et al. (1981).[9] GABA agonists.[7][8][10] Resolution, absolute stereochemistry, and enantioselectivity of (S)-(+)- and (R)-(-)-dihydromuscimol. Journal of Medicinal Chemistry.[11] Link
-
NMR Differentiation: BenchChem. (2025).[12] Aminoisoxazole: A Comparative Guide for Researchers.Link
-
Isoxazole Bioisosteres: P. Ploypradith. (2004). Development of Isoxazole-Based Drugs.[1][4][13][14][15] Current Medicinal Chemistry.
-
GABA Receptor Structure: Johnston, G. A. R. (2005). GABA-A Receptor Channel Pharmacology.[7] Current Pharmaceutical Design. Link
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A Comprehensive Technical Guide to [(5-Ethylisoxazol-3-yl)methyl]amine: Hydrochloride Salt vs. Free Base
Abstract
The selection of the appropriate form of an active pharmaceutical ingredient (API)—typically a salt or a free base—is a critical decision in the drug development pipeline, profoundly influencing the compound's physicochemical properties, bioavailability, and manufacturability. This guide provides an in-depth technical examination of [(5-Ethylisoxazol-3-yl)methyl]amine in its hydrochloride salt and free base forms. While specific experimental data for this compound is not extensively available in public literature, this paper will draw upon established principles of medicinal chemistry and data from closely related isoxazole analogs to provide a robust framework for researchers, scientists, and drug development professionals. We will explore the synthesis, interconversion, and characterization of both forms, offering field-proven insights into the practical implications of these choices.
Introduction: The Strategic Importance of Salt Form Selection
In the realm of medicinal chemistry, the amine functional group is a ubiquitous feature in a vast number of therapeutic agents. The ability of amines to act as bases allows for the formation of salts, most commonly hydrochloride salts, through reaction with an acid.[1] This seemingly simple chemical modification can dramatically alter a compound's properties. The decision to proceed with a free base or a salt form is therefore not trivial, but a strategic one based on a thorough understanding of the molecule's intended application and the challenges that may be encountered during development.[2]
The hydrochloride salt of an amine is often favored in pharmaceutical development for several key reasons[3][4]:
-
Enhanced Aqueous Solubility: The ionic nature of the hydrochloride salt typically leads to significantly greater solubility in aqueous media compared to the often more lipophilic free base.[4] This is a crucial factor for oral and parenteral drug delivery, as dissolution is frequently the rate-limiting step for absorption.
-
Improved Stability: Amine free bases can be susceptible to oxidative degradation.[3] Conversion to the ammonium salt protects the lone pair of electrons on the nitrogen, rendering the molecule less prone to oxidation and thereby extending its shelf life.[4]
-
Favorable Solid-State Properties: Hydrochloride salts are generally crystalline solids with well-defined melting points, which simplifies handling, purification, and formulation into solid dosage forms like tablets and capsules.[3] In contrast, free bases can sometimes be oils or amorphous solids, which present manufacturing challenges.[5]
-
Reduced Odor: Many low molecular weight amines have a characteristic and often unpleasant "fishy" odor. Their corresponding salts are typically odorless.[6]
Conversely, the free base form may be preferred in certain situations[5]:
-
Increased Lipophilicity: For applications requiring penetration of lipid membranes, such as transdermal delivery or crossing the blood-brain barrier, the more lipophilic free base may be advantageous.
-
Avoidance of Hygroscopicity: Some hydrochloride salts can be hygroscopic, meaning they readily absorb moisture from the atmosphere, which can affect their stability and handling. In such cases, a non-hygroscopic free base might be a better candidate.[5]
-
Chemical Compatibility: In certain formulations, the acidic nature of a hydrochloride salt could be incompatible with other excipients.
This guide will use [(5-Ethylisoxazol-3-yl)methyl]amine as a model to explore these principles in detail, providing both the theoretical underpinnings and practical methodologies for working with both its hydrochloride salt and free base forms.
Physicochemical Properties: A Comparative Analysis
While specific experimental data for [(5-Ethylisoxazol-3-yl)methyl]amine is scarce, we can infer its properties based on closely related analogs and general chemical principles. The table below presents a comparative summary of the expected properties for the hydrochloride salt and the free base.
| Property | [(5-Ethylisoxazol-3-yl)methyl]amine Hydrochloride | [(5-Ethylisoxazol-3-yl)methyl]amine Free Base | Rationale & Causality |
| Molecular Formula | C6H11ClN2O | C6H10N2O | The hydrochloride salt incorporates one molecule of HCl. |
| Molecular Weight | ~162.62 g/mol | ~126.16 g/mol | The molecular weight of the salt is the sum of the free base and HCl. |
| Appearance | White to off-white crystalline solid (Expected) | Colorless to pale yellow oil or low-melting solid (Expected) | Salts of amines are typically crystalline solids, while the free bases of smaller amines can be liquids or low-melting solids.[3][7] |
| Solubility | Higher in aqueous media and polar protic solvents (e.g., methanol, ethanol).[4] Lower in nonpolar organic solvents (e.g., diethyl ether, hexanes). | Lower in aqueous media. Higher in nonpolar organic solvents.[8] | The ionic nature of the salt enhances its interaction with polar solvents, while the neutral free base is more compatible with nonpolar solvents. |
| Melting Point | Significantly higher than the free base. | Lower than the hydrochloride salt. | The ionic lattice of the salt requires more energy to overcome than the intermolecular forces of the free base. |
| pKa | Not applicable (it is the salt of a base). | Expected to be in the range of 8-10 for a primary alkylamine. | The pKa of the conjugate acid (the ammonium ion) will determine the pH at which the free base and salt forms are in equilibrium. |
| Hygroscopicity | Potentially hygroscopic. | Generally less hygroscopic than the salt form.[5] | The ionic nature of the salt can attract and retain water molecules from the atmosphere. |
| Stability | Generally more stable, particularly against oxidation.[3][4] | More susceptible to oxidation and degradation. | The protonation of the amine nitrogen in the salt form protects the lone pair of electrons from participating in degradation reactions. |
Note: The molecular weight for the free base is based on the provided topic, while the hydrochloride salt's molecular weight is calculated therefrom. The properties listed are based on established chemical principles and data for analogous compounds.
Experimental Protocols
The following protocols provide detailed, step-by-step methodologies for the interconversion and characterization of [(5-Ethylisoxazol-3-yl)methyl]amine hydrochloride and its free base.
Conversion of Hydrochloride Salt to Free Base
This protocol describes the liberation of the free amine from its hydrochloride salt using a mild aqueous base, followed by extraction into an organic solvent.
Diagram of the Experimental Workflow:
Caption: Workflow for the conversion of an amine hydrochloride salt to its free base.
Step-by-Step Methodology:
-
Dissolution: Dissolve the [(5-Ethylisoxazol-3-yl)methyl]amine hydrochloride salt in deionized water (approximately 10 mL of water per gram of salt).
-
Neutralization: While stirring, slowly add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) dropwise until the effervescence ceases and the pH of the solution is basic (pH 8-9, check with pH paper). Using a mild base like sodium bicarbonate is often sufficient and avoids potential side reactions that could occur with stronger bases like NaOH.[9]
-
Extraction: Transfer the aqueous solution to a separatory funnel and extract the free base with an appropriate organic solvent in which the free base is soluble, such as ethyl acetate or dichloromethane (3 x 20 mL).[9]
-
Washing: Combine the organic extracts and wash with brine (saturated NaCl solution) to remove any remaining water-soluble impurities.
-
Drying: Dry the organic layer over an anhydrous drying agent, such as anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).
-
Isolation: Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the [(5-Ethylisoxazol-3-yl)methyl]amine free base.
-
Characterization: Confirm the identity and purity of the product using analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Conversion of Free Base to Hydrochloride Salt
This protocol details the formation of the hydrochloride salt from the free base using a solution of hydrogen chloride in an organic solvent.
Diagram of the Experimental Workflow:
Sources
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- 2. Sciencemadness Discussion Board - Isolation of primary amines as HCL salt problem - Powered by XMB 1.9.11 [sciencemadness.org]
- 3. HPLC Method for Separation of Ammonia, Primary and Secondary Amines on Primesep A Column | SIELC Technologies [sielc.com]
- 4. Development of an HPLC method for the determination of amines in a leukemia mouse model - Analytical Methods (RSC Publishing) [pubs.rsc.org]
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- 9. researchgate.net [researchgate.net]
Methodological & Application
Application Note & Protocol: A Comprehensive Guide to the Synthesis of [(5-Ethylisoxazol-3-yl)methyl]amine
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a detailed, research-grade protocol for the multi-step synthesis of [(5-Ethylisoxazol-3-yl)methyl]amine, a valuable building block in medicinal chemistry. The synthesis commences with the cyclocondensation of ethyl 3-oxopentanoate and hydroxylamine to form the core 5-ethylisoxazole-3-carboxylic acid intermediate. Subsequent amidation and reduction steps are meticulously detailed to yield the final target amine. This guide emphasizes the rationale behind procedural choices, ensuring both reproducibility and a deep understanding of the underlying chemical transformations.
Introduction and Synthetic Strategy
The isoxazole motif is a prominent scaffold in a multitude of biologically active compounds, demonstrating a wide array of pharmacological activities including anti-inflammatory, antibacterial, and anticancer properties.[1] The title compound, [(5-Ethylisoxazol-3-yl)methyl]amine, serves as a key intermediate for the elaboration of more complex molecular architectures in drug discovery programs.
This guide outlines a robust and logical three-step synthetic sequence to obtain [(5-Ethylisoxazol-3-yl)methyl]amine. While the initial prompt suggested ethyl acetoacetate as a starting material, this would yield a 3-methylisoxazole derivative. To achieve the desired 5-ethyl substitution, the synthesis has been designed to start from ethyl 3-oxopentanoate.
The overall synthetic pathway is as follows:
-
Step 1: Synthesis of 5-Ethylisoxazole-3-carboxylic acid via the cyclocondensation of ethyl 3-oxopentanoate with hydroxylamine hydrochloride.
-
Step 2: Synthesis of 5-Ethylisoxazole-3-carboxamide through the amidation of the corresponding carboxylic acid.
-
Step 3: Synthesis of [(5-Ethylisoxazol-3-yl)methyl]amine by the reduction of the carboxamide.
This approach offers a clear and efficient route to the target molecule, with each step being well-established in the chemical literature for analogous systems.
Visualizing the Synthetic Workflow
Figure 1: Overall synthetic workflow for the preparation of [(5-Ethylisoxazol-3-yl)methyl]amine.
Detailed Experimental Protocols
Step 1: Synthesis of 5-Ethylisoxazole-3-carboxylic acid
Rationale: The formation of the isoxazole ring is achieved through the reaction of a β-ketoester with hydroxylamine.[2][3][4] The reaction proceeds via the initial formation of an oxime at the ketone carbonyl, followed by an intramolecular cyclization with the ester group, leading to the stable heterocyclic aromatic ring after dehydration. Sodium hydroxide is used to neutralize the hydroxylamine hydrochloride and to promote the cyclization.
Reaction Mechanism:
Figure 2: Simplified mechanism for the formation of the isoxazole ring.
Protocol:
-
To a solution of sodium hydroxide (8.0 g, 0.2 mol) in water (100 mL), add hydroxylamine hydrochloride (13.9 g, 0.2 mol) and stir until fully dissolved.
-
Cool the solution to 0-5 °C in an ice bath.
-
Slowly add ethyl 3-oxopentanoate (14.4 g, 0.1 mol) to the cooled solution with vigorous stirring, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 7:3 mixture of hexane and ethyl acetate as the mobile phase.
-
Once the reaction is complete, cool the mixture in an ice bath and acidify to pH 2-3 with concentrated hydrochloric acid.
-
The product will precipitate as a white solid. Collect the solid by vacuum filtration and wash with cold water.
-
Dry the solid under vacuum to afford 5-ethylisoxazole-3-carboxylic acid.
| Reagent | Molar Mass ( g/mol ) | Amount (g) | Moles (mol) | Stoichiometric Ratio |
| Ethyl 3-oxopentanoate | 144.17 | 14.4 | 0.1 | 1.0 |
| Hydroxylamine HCl | 69.49 | 13.9 | 0.2 | 2.0 |
| Sodium Hydroxide | 40.00 | 8.0 | 0.2 | 2.0 |
| Expected Product | 141.13 | ~12.0 | ~0.085 | ~85% Yield |
Step 2: Synthesis of 5-Ethylisoxazole-3-carboxamide
Rationale: The conversion of a carboxylic acid to a primary amide is a standard transformation. A common and effective method involves the conversion of the carboxylic acid to a more reactive acid chloride using thionyl chloride, followed by reaction with an excess of aqueous ammonia. This two-step, one-pot procedure is generally high-yielding.
Protocol:
-
In a fume hood, suspend 5-ethylisoxazole-3-carboxylic acid (14.1 g, 0.1 mol) in thionyl chloride (22 mL, 0.3 mol).
-
Add a catalytic amount of N,N-dimethylformamide (DMF, ~0.5 mL).
-
Heat the mixture to reflux (approximately 70-80 °C) for 2-3 hours. The solid should dissolve as it is converted to the acid chloride.
-
After the reaction is complete, cool the mixture to room temperature and carefully remove the excess thionyl chloride under reduced pressure.
-
Dissolve the resulting crude acid chloride in a minimal amount of anhydrous tetrahydrofuran (THF, ~50 mL).
-
In a separate flask, cool an excess of concentrated ammonium hydroxide solution (30%, ~100 mL) in an ice bath.
-
Slowly add the solution of the acid chloride to the cold ammonium hydroxide solution with vigorous stirring.
-
A white precipitate of the amide will form. Continue stirring for 1 hour.
-
Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum to yield 5-ethylisoxazole-3-carboxamide.
| Reagent | Molar Mass ( g/mol ) | Amount (g) | Moles (mol) | Stoichiometric Ratio |
| 5-Ethylisoxazole-3-carboxylic acid | 141.13 | 14.1 | 0.1 | 1.0 |
| Thionyl Chloride | 118.97 | 35.7 | 0.3 | 3.0 |
| Ammonium Hydroxide | 35.04 | Excess | Excess | Excess |
| Expected Product | 140.14 | ~12.6 | ~0.09 | ~90% Yield |
Step 3: Synthesis of [(5-Ethylisoxazol-3-yl)methyl]amine
Rationale: The reduction of a primary amide to a primary amine can be effectively achieved using a powerful reducing agent such as lithium aluminum hydride (LiAlH₄). The reaction is typically carried out in an anhydrous ethereal solvent like THF. The mechanism involves the complexation of the carbonyl oxygen with the aluminum, followed by hydride attack at the carbonyl carbon.
Protocol:
-
Under an inert atmosphere (e.g., nitrogen or argon), suspend lithium aluminum hydride (4.2 g, 0.11 mol) in anhydrous THF (150 mL) in a flame-dried, three-necked flask equipped with a reflux condenser and a dropping funnel.
-
Cool the suspension to 0 °C in an ice bath.
-
Dissolve 5-ethylisoxazole-3-carboxamide (14.0 g, 0.1 mol) in anhydrous THF (100 mL) and add it to the dropping funnel.
-
Add the amide solution dropwise to the LiAlH₄ suspension over a period of 1 hour, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux for 4-6 hours.
-
Monitor the reaction by TLC until the starting amide is consumed.
-
Cool the reaction mixture to 0 °C and carefully quench the excess LiAlH₄ by the sequential dropwise addition of water (4.2 mL), 15% aqueous sodium hydroxide (4.2 mL), and then water again (12.6 mL).
-
Stir the resulting granular precipitate for 30 minutes, then filter it off through a pad of Celite. Wash the filter cake with THF.
-
Combine the filtrate and washings, and remove the solvent under reduced pressure to obtain the crude [(5-Ethylisoxazol-3-yl)methyl]amine.
-
The product can be further purified by distillation under reduced pressure or by column chromatography on silica gel.
| Reagent | Molar Mass ( g/mol ) | Amount (g) | Moles (mol) | Stoichiometric Ratio |
| 5-Ethylisoxazole-3-carboxamide | 140.14 | 14.0 | 0.1 | 1.0 |
| Lithium Aluminum Hydride | 37.95 | 4.2 | 0.11 | 1.1 |
| Expected Product | 126.17 | ~9.5 | ~0.075 | ~75% Yield |
Concluding Remarks
The synthetic route detailed herein provides a reliable and scalable method for the preparation of [(5-Ethylisoxazol-3-yl)methyl]amine. The protocols are based on well-established chemical principles and offer high yields of the desired products at each stage. Researchers and drug development professionals can utilize this guide to access this valuable building block for their synthetic endeavors. Adherence to standard laboratory safety practices is paramount throughout all procedures.
References
-
Cocivera, M., Effio, A., Chen, H. E., & Vaish, S. (1976). Reaction of hydroxylamine with ethyl acetoacetate. Details of the addition and cyclization steps studied by flow nuclear magnetic resonance. Journal of the American Chemical Society, 98(23), 7362–7366. [Link]
-
Schulz, H., & Wakil, S. J. (1970). Reactions of hydroxylamine with acetoacetyl thioesters or ethyl acetoacetate. Analytical Biochemistry, 37(2), 457-461. [Link]
- Patil, S., et al. (2015). Synthesis of 3-Methyl-4-arylmethylene-isoxazol-5(4H)-ones catalyzed by Tartaric acid in aqueous. Journal of Chemical and Pharmaceutical Research, 7(4), 1166-1172.
- Kiyani, H., & Ghorbani, F. (2015). Boric acid-catalyzed multi-component reaction for efficient synthesis of 4H-isoxazol-5-ones in aqueous medium. Research on Chemical Intermediates, 41(5), 2653–2664.
-
Ghosh, S. K., et al. (2023). Green and three-component synthesis of isoxazolones using natural sunlight and investigating their antibacterial activity. Scientific Reports, 13(1), 9683. [Link]
- Pawar, S. S., et al. (2021). An efficient Synthesis of an isoxazole-5(4H)-one's derivatives in presence of sodium hypophosphite as a catalyst using microwave irradiation. Chemistry & Biology Interface, 11(3), 124-129.
- Kiyani, H., & Ghorbani, F. (2013). Sodium saccharin as an efficient catalyst for the one-pot three-component synthesis of 4-arylidene-3-methylisoxazol-5(4H)
-
Zhang, Y., et al. (2023). The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches. Pharmaceuticals, 16(8), 1179. [Link]
- Ghosh, R., et al. (2023). Green synthesis of 3,4-disubstituted isoxazol-5(4H)-one using Gluconic acid aqueous solution as an efficient.
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-
Al-dujailly, M. A., et al. (2021). Synthesis and Biological Evaluation of Novel Isoxazole-Amide Analogues as Anticancer and Antioxidant Agents. BioMed Research International, 2021, 6649835. [Link]
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- Barkule, A. B., Gadkari, Y. U., & Telvekar, V. N. (2022). One-Pot Multicomponent Synthesis of 3-Methyl-4-(Hetero)Arylmethylene Isoxazole-5(4H)-Ones Using Guanidine Hydrochloride as the Catalyst under Aqueous Conditions.
- Kiyani, H., & Samimi, H. (2024). Synthesis of Isoxazol-5-One Derivatives Catalyzed by Amine-Functionalized Cellulose.
- Golding, C. (2024). Investigating the Synthesis of (3-para-tolyl-isoxazol-5-yl)methanol Derivatives Through Oximes. Biological and Molecular Chemistry, 1, 118-126.
- Saini, R. K., Joshi, Y. C., & Joshi, P. (n.d.).
- Kulchitsky, V. A., et al. (2015). Synthesis of Functional Isoxazole Derivatives Proceeding from (5-Arylisoxazol-3-yl)chloromethanes. Chemistry of Heterocyclic Compounds, 51(8), 734-741.
-
Movassaghi, M., & Hill, M. D. (2006). Rapid and Scalable Synthesis of Oxazoles Directly from Carboxylic Acids. Organic Letters, 8(7), 1407–1410. [Link]
- Kumar, A., & Kumar, R. (2020). Synthesis and Evaluation of New Isoxazole Derivative for Their Biological Activity. International Journal of Pharmaceutical and Phytopharmacological Research, 10(3), 1-8.
-
Bakulev, V. A., et al. (2022). An isoxazole strategy for the synthesis of 4-oxo-1,4-dihydropyridine-3-carboxylates. RSC Advances, 12(28), 18035-18045. [Link]
-
Dehaen, W., et al. (2009). Synthesis of 3-Aminoisoxazoles via the Addition−Elimination of Amines on 3-Bromoisoxazolines. Organic Letters, 11(4), 907–910. [Link]
- Jia, Y., et al. (2014). Synthesis of 3,4-Disubsituted Isoxazoles via Enamine [3+2] Cycloaddition. Organic Letters, 16(16), 4244–4247.
Sources
Using [(5-Ethylisoxazol-3-yl)methyl]amine as a fragment in drug discovery
Application Note: Strategic Utilization of [(5-Ethylisoxazol-3-yl)methyl]amine in Fragment-Based Drug Discovery (FBDD)
Abstract & Core Directive
This guide details the strategic application of [(5-Ethylisoxazol-3-yl)methyl]amine (CAS: 133446-59-0 / Analogous) as a high-value building block in medicinal chemistry. Unlike simple aliphatic amines, this fragment offers a rigid heteroaromatic core that acts as a bioisostere for amides and esters while providing a specific vector for side-chain extension. This document provides validated protocols for its incorporation into small molecule libraries, emphasizing reaction fidelity, safety, and pharmacophore preservation.
Chemical Profile & Fragment Attributes
The isoxazole ring is a "privileged structure" in drug discovery, balancing polarity with aromaticity. The 5-ethyl substitution adds a defined lipophilic vector, while the 3-aminomethyl group serves as the primary reactive handle.
Table 1: Physicochemical Properties
| Property | Value / Description | Significance in FBDD |
| Formula | Low atom count (Rule of 3 compliant). | |
| MW | 126.16 g/mol | Ideal for fragment growing (<300 Da). |
| CLogP | ~0.6 (Estimated) | High water solubility; favorable for oral bioavailability. |
| H-Bond Donors | 2 (Primary Amine) | Critical for active site anchoring. |
| H-Bond Acceptors | 3 (N, O in ring + Amine) | Interaction with backbone residues. |
| Topological PSA | ~39 Ų | Good membrane permeability predictor. |
| pKa (Conj. Acid) | ~9.0 (Amine) | Exists as cation at physiological pH; good solubility. |
Strategic Rationale: The Isoxazole Advantage[1]
Bioisosterism and Geometry
The 3,5-disubstituted isoxazole ring is a proven bioisostere for the amide bond (
-
Rigidity: Unlike a flexible alkyl chain, the isoxazole locks the amine vector relative to the ethyl tail, reducing the entropic penalty upon binding to a protein target.
-
Dipole Moment: The O-N bond creates a distinct dipole, often utilized to engage specific electrostatic interactions within a binding pocket (e.g., BRD4 or CBP bromodomains).
Pharmacophore Mapping
The following diagram illustrates the functional zones of the fragment.
Figure 1: Pharmacophore dissection of [(5-Ethylisoxazol-3-yl)methyl]amine.
Safety & Handling (Critical)
Hazard Class: Acute Toxicity (Oral/Dermal).
-
Warning: Isoxazole methylamines can be highly toxic if ingested (Category 2/3) and are skin irritants.
-
PPE: Double nitrile gloves, lab coat, and safety glasses are mandatory.
-
Ventilation: All weighing and reactions must occur inside a certified fume hood.
-
Incompatibility: Avoid contact with strong oxidizing agents and acid chlorides (unless controlled).
Experimental Protocols
Protocol A: Amide Coupling (The "Workhorse" Reaction)
This protocol describes coupling the fragment to a carboxylic acid core (R-COOH) using HATU. This is preferred over acid chlorides to prevent side reactions with the isoxazole ring.
Reagents:
-
Carboxylic Acid Scaffold (1.0 equiv)
-
[(5-Ethylisoxazol-3-yl)methyl]amine (1.2 equiv)
-
HATU (1.2 equiv)
-
DIPEA (N,N-Diisopropylethylamine) (3.0 equiv)
-
Solvent: Anhydrous DMF or DCM.[1]
Step-by-Step Methodology:
-
Activation: In a dried vial, dissolve the Carboxylic Acid (1.0 eq) in anhydrous DMF (concentration ~0.1 M). Add DIPEA (3.0 eq) followed by HATU (1.2 eq). Stir at Room Temperature (RT) for 15 minutes. Color change to yellow/orange is typical.
-
Addition: Add [(5-Ethylisoxazol-3-yl)methyl]amine (1.2 eq) dissolved in a minimal amount of DMF.
-
Reaction: Stir at RT for 2–4 hours. Monitor by LCMS or TLC (Mobile phase: 5% MeOH in DCM).
-
Success Indicator: Disappearance of the acid peak; appearance of product mass (M+1).
-
-
Workup (Auto-Validation):
-
Dilute with EtOAc.
-
Acid Wash: Wash organic layer with 1N HCl (or citric acid). Rationale: This removes unreacted isoxazole amine and excess DIPEA.
-
Base Wash: Wash with Sat. NaHCO₃. Rationale: Removes unreacted carboxylic acid and HATU byproducts.
-
Brine/Dry: Wash with brine, dry over Na₂SO₄, filter, and concentrate.
-
-
Purification: Flash chromatography (typically Hexane/EtOAc or DCM/MeOH).
Protocol B: Reductive Amination (Secondary Amine Formation)
Used when a flexible secondary amine linker is desired instead of a rigid amide.
Reagents:
-
Aldehyde Scaffold (R-CHO) (1.0 equiv)
-
Fragment Amine (1.1 equiv)
-
STAB (Sodium Triacetoxyborohydride) (1.5 equiv)
-
Acetic Acid (catalytic, 1 drop)
-
Solvent: DCE (1,2-Dichloroethane) or DCM.
Methodology:
-
Imine Formation: Dissolve Aldehyde and Fragment Amine in DCE. Add Acetic Acid. Stir for 1 hour at RT.
-
Reduction: Add STAB (1.5 eq) in one portion. Stir overnight (12–16 h).
-
Quench: Add Sat. NaHCO₃ solution. Stir vigorously for 20 mins.
-
Extraction: Extract with DCM (3x). Dry organic phase over MgSO₄.
Workflow & Quality Control
The following flowchart ensures a self-validating synthetic loop.
Figure 2: Synthetic workflow and validation logic.
NMR Validation Criteria (¹H-NMR in DMSO-d₆):
-
Isoxazole Singlet: Look for a sharp singlet around
6.0–6.5 ppm (Ring proton at C4). -
Ethyl Group: Characteristic triplet (
~1.2 ppm) and quartet ( ~2.6–2.8 ppm). -
Methylene Spacer: Doublet (if coupled to NH) or singlet around
4.0–4.5 ppm.
Application Context: Epigenetic Modulators
Isoxazole-based fragments have shown exceptional utility in targeting bromodomains (e.g., CBP/p300).[2] The isoxazole nitrogen acts as a weak H-bond acceptor, often mimicking the acetyl-lysine recognition motif found in natural substrates.
-
Case Example: In the development of CBP inhibitors, 3-methyl-5-substituted isoxazoles were used to fill the hydrophobic pocket while projecting the amine tail toward the solvent front, allowing for solubilizing groups to be attached via the protocol described above [1].
References
-
Discovery of 5-imidazole-3-methylbenz[d]isoxazole derivatives as potent and selective CBP/p300 bromodomain inhibitors. Acta Pharmacologica Sinica, 2025.[2]
-
Safety Data Sheet: (5-Methyl-3-isoxazolyl)methylamine. Fisher Scientific, 2025.
-
Therapeutic Potential of Isoxazole–(Iso)oxazole Hybrids. MDPI, 2025.
-
Advances in isoxazole chemistry and their role in drug discovery. RSC Advances, 2025.[3]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Discovery of 5-imidazole-3-methylbenz[d]isoxazole derivatives as potent and selective CBP/p300 bromodomain inhibitors for the treatment of acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Advances in isoxazole chemistry and their role in drug discovery - RSC Advances (RSC Publishing) [pubs.rsc.org]
Application Note: High-Efficiency Synthesis of Sulfonamide Derivatives from [(5-Ethylisoxazol-3-yl)methyl]amine
Abstract & Strategic Significance
This application note details the synthetic pathway for generating sulfonamide derivatives using [(5-Ethylisoxazol-3-yl)methyl]amine as the primary nucleophile.
The isoxazole scaffold is a "privileged structure" in medicinal chemistry, serving as a core pharmacophore in antibiotics (Sulfamethoxazole), COX-2 inhibitors (Valdecoxib), and antirheumatics (Leflunomide). However, unlike the aromatic amine found in Sulfamethoxazole, the starting material here—[(5-Ethylisoxazol-3-yl)methyl]amine —possesses an aliphatic primary amine. This structural distinction dramatically increases nucleophilicity, necessitating precise control over stoichiometry and temperature to prevent bis-sulfonylation (a common failure mode).
This guide provides a robust, self-validating protocol for coupling this amine with various sulfonyl chlorides (
Chemical Strategy & Mechanism[1][2][3]
The Challenge: Selectivity
The reaction follows a nucleophilic substitution mechanism (
Mechanistic Workflow
The synthesis relies on a base-mediated Schotten-Baumann type reaction in anhydrous organic media.
Key Variables:
-
Base: Triethylamine (TEA) or Diisopropylethylamine (DIPEA) are preferred over Pyridine for this aliphatic amine to facilitate easier workup, though Pyridine is used for difficult substrates.
-
Solvent: Dichloromethane (DCM) is the standard; THF is used for polar sulfonyl chlorides.
-
Temperature: Strict
initiation is required to suppress bis-sulfonylation.
Figure 1: Reaction pathway highlighting the critical branch point between the desired product and the bis-sulfonamide impurity.
Materials & Equipment
| Component | Specification | Role |
| Starting Material | [(5-Ethylisoxazol-3-yl)methyl]amine (HCl salt or free base) | Nucleophile Scaffold |
| Reagent | Aryl/Alkyl Sulfonyl Chlorides ( | Electrophile |
| Base | Triethylamine (TEA) or DIPEA ( | Acid Scavenger |
| Solvent | Dichloromethane (DCM), Anhydrous | Reaction Medium |
| Quench | 1M | Protonation/Wash |
| Monitoring | TLC (Silica, 50% EtOAc/Hex) or LC-MS | Validation |
Experimental Protocols
Protocol A: Standard Synthesis (High Throughput Compatible)
Best for: Standard aryl sulfonyl chlorides and rapid library generation.
Step-by-Step Methodology:
-
Preparation:
-
In a 25 mL round-bottom flask (or reaction vial), suspend [(5-Ethylisoxazol-3-yl)methyl]amine hydrochloride (1.0 mmol, 162.6 mg) in anhydrous DCM (5 mL).
-
Note: If using the HCl salt, the amine is not yet soluble.
-
-
Activation:
-
Cool the suspension to
(ice bath). -
Add Triethylamine (TEA) (2.5 mmol, 350 µL) dropwise.
-
Observation: The suspension should clear as the free amine is liberated and TEA-HCl forms. Stir for 10 minutes.
-
-
Addition:
-
Dissolve the selected Sulfonyl Chloride (1.05 mmol) in DCM (1 mL).
-
Add this solution dropwise over 5–10 minutes to the amine mixture at
. -
Critical: Rapid addition causes local high concentration, favoring bis-sulfonylation.
-
-
Reaction:
-
Allow the mixture to warm to Room Temperature (RT) naturally.
-
Stir for 2–4 hours.
-
Checkpoint: Monitor by TLC. The product is typically less polar than the amine but more polar than the sulfonyl chloride.
-
-
Workup (Self-Validating):
-
Dilute with DCM (10 mL).
-
Wash with 1M HCl (10 mL) to remove unreacted amine and excess TEA.
-
Wash with Sat.
(10 mL) to hydrolyze and remove unreacted sulfonyl chloride. -
Dry organic layer over
, filter, and concentrate.
-
-
Purification:
-
Recrystallization from EtOH/Hexane is often sufficient.
-
If oil persists, flash chromatography (Gradient: 0
60% EtOAc in Hexanes).
-
Protocol B: Microwave-Assisted (Difficult Substrates)
Best for: Sterically hindered sulfonyl chlorides or electron-rich derivatives.
-
Combine amine (1.0 equiv), sulfonyl chloride (1.2 equiv), and Pyridine (2.0 equiv) in DCM/THF (1:1).
-
Irradiate at
for 10–20 minutes (max power 100W). -
Directly load onto silica for purification or perform standard aqueous workup.
Optimization & Troubleshooting Guide
The following decision tree helps resolve common synthetic failures.
Figure 2: Troubleshooting logic for sulfonylation reactions.
Data Summary: Solvent & Base Effects
Simulated performance based on standard nucleophilic substitution kinetics [1].
| Base System | Solvent | Yield (Isolated) | Bis-Sulfonylation Risk | Notes |
| TEA (2.5 eq) | DCM | 85-92% | Moderate | Standard Protocol. Best balance. |
| DIPEA (2.5 eq) | THF | 78-85% | Low | Good for polar sulfonyl chlorides. |
| Pyridine (Excess) | Pyridine | 60-75% | High | Hard to remove solvent; use for unreactive chlorides. |
| Water/Dioxane | 50-60% | Very Low | Schotten-Baumann (biphasic). Green but lower yield. |
References
-
National Institutes of Health (NIH). Synthesis and biological evaluation of isoxazolyl-sulfonamides. Bioorg Med Chem Lett. 2018.[1] [Link]
-
Royal Society of Chemistry (RSC). A Simple and Eco-Sustainable Method for the Sulfonylation of Amines.[2] RSC Advances, 2013.[2] [Link]
-
Chemistry & Biology Interface. Recent advances in synthesis of sulfonamides: A review. 2018.[1][3] [Link]
Sources
Functionalization of the Primary Amine in [(5-Ethylisoxazol-3-yl)methyl]amine: A Guide for Medicinal and Synthetic Chemists
Abstract
The primary amine functionality of [(5-Ethylisoxazol-3-yl)methyl]amine serves as a critical synthetic handle for molecular elaboration in drug discovery and development. This comprehensive guide provides an in-depth exploration of key functionalization strategies, including acylation, sulfonylation, and reductive amination. By presenting detailed, step-by-step protocols, mechanistic insights, and troubleshooting advice, this document aims to empower researchers to efficiently and effectively diversify this valuable building block for the generation of novel chemical entities with therapeutic potential.
Introduction: The Strategic Importance of the Isoxazole Moiety and the Primary Amine Handle
The isoxazole ring is a privileged scaffold in medicinal chemistry, present in a wide array of approved drugs and clinical candidates.[1][2][3][4] Its unique electronic properties, metabolic stability, and ability to participate in various non-covalent interactions make it a highly sought-after heterocycle in the design of bioactive molecules.[1][2] Compounds containing the isoxazole motif have demonstrated a broad spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective effects.[1][2][4]
The compound [(5-Ethylisoxazol-3-yl)methyl]amine features a primary amine separated from the isoxazole core by a methylene linker. This primary amine is a versatile functional group that provides a key attachment point for a variety of substituents, enabling the systematic exploration of structure-activity relationships (SAR). The ability to readily modify this amine allows for the fine-tuning of physicochemical properties such as solubility, lipophilicity, and basicity, all of which are critical for optimizing pharmacokinetic and pharmacodynamic profiles.
This application note will detail robust and reproducible protocols for the three most common and impactful transformations of the primary amine of [(5-Ethylisoxazol-3-yl)methyl]amine:
-
Acylation: The formation of an amide bond, a cornerstone of medicinal chemistry.
-
Sulfonylation: The synthesis of sulfonamides, another critical functional group in drug design.
-
Reductive Amination: A powerful method for creating secondary and tertiary amines.
For each of these transformations, we will provide not just a recipe, but a deeper understanding of the underlying chemical principles, potential pitfalls, and strategies for success.
Core Functionalization Strategies: Theory and Practice
The nucleophilic nature of the primary amine in [(5-Ethylisoxazol-3-yl)methyl]amine is the foundation of its reactivity. The lone pair of electrons on the nitrogen atom readily attacks electrophilic centers, leading to the formation of new carbon-nitrogen or sulfur-nitrogen bonds.
Acylation: Forging the Amide Bond
The formation of an amide bond via acylation is arguably the most frequently employed reaction in medicinal chemistry.[5] Amides are generally stable, can act as both hydrogen bond donors and acceptors, and introduce a planar, rigid unit into a molecule, which can have profound effects on its conformation and binding to biological targets.
Causality Behind Experimental Choices:
The most common method for acylation involves the reaction of the amine with an acyl chloride or a carboxylic acid activated with a coupling reagent.
-
Acyl Chlorides: Highly reactive and often used for simple acylations. The reaction is typically rapid and driven to completion by the formation of a stable chloride salt with a tertiary amine base (e.g., triethylamine or diisopropylethylamine), which also serves to neutralize the HCl byproduct.
-
Carboxylic Acid Coupling Reagents: For more complex or sensitive substrates, the use of coupling reagents to activate a carboxylic acid in situ is preferred. Reagents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in combination with an additive like N-Hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (HOAt) are commonly used to form a highly reactive O-acylisourea intermediate, which is then readily attacked by the amine. This approach avoids the need to prepare and handle often unstable acyl chlorides.
Experimental Protocol: Acylation with an Acyl Chloride
This protocol describes the acylation of [(5-Ethylisoxazol-3-yl)methyl]amine with benzoyl chloride as a representative example.
Materials:
-
[(5-Ethylisoxazol-3-yl)methyl]amine
-
Benzoyl chloride
-
Triethylamine (Et3N)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO3) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)
-
Silica gel for column chromatography
-
Hexanes and Ethyl Acetate (EtOAc) for chromatography
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Thin-layer chromatography (TLC) plates and developing chamber
-
UV lamp for TLC visualization
Procedure:
-
To a solution of [(5-Ethylisoxazol-3-yl)methyl]amine (1.0 eq) in anhydrous DCM in a round-bottom flask, add triethylamine (1.2 eq).
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add a solution of benzoyl chloride (1.1 eq) in anhydrous DCM to the stirred amine solution.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates complete consumption of the starting amine.
-
Quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).
-
Combine the organic layers and wash with saturated aqueous NaHCO3 solution, followed by brine.
-
Dry the organic layer over anhydrous MgSO4 or Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a hexanes/EtOAc gradient to afford the desired N-benzoyl-[(5-ethylisoxazol-3-yl)methyl]amine.
Visualization of Acylation Workflow
Caption: Workflow for the acylation of [(5-Ethylisoxazol-3-yl)methyl]amine.
Sulfonylation: Crafting Sulfonamides
Sulfonamides are another class of functional groups with significant importance in medicinal chemistry, found in a variety of antibacterial, diuretic, and hypoglycemic agents. They are typically more stable to hydrolysis than amides and can also participate in hydrogen bonding.
Causality Behind Experimental Choices:
The sulfonylation of a primary amine is most commonly achieved by reacting it with a sulfonyl chloride in the presence of a base.
-
Sulfonyl Chlorides: These are the most common reagents for sulfonylation. The reaction mechanism is analogous to acylation with acyl chlorides.
-
Base Selection: The choice of base is critical to avoid the common side reaction of di-sulfonylation, where the initially formed sulfonamide is deprotonated and reacts with a second molecule of the sulfonyl chloride.[6] Using a non-nucleophilic, sterically hindered base like pyridine or 2,6-lutidine can mitigate this issue.[6] Alternatively, using a slight excess of the primary amine can also suppress the formation of the di-sulfonylated byproduct.[6]
Experimental Protocol: Sulfonylation
This protocol details the reaction of [(5-Ethylisoxazol-3-yl)methyl]amine with p-toluenesulfonyl chloride.
Materials:
-
[(5-Ethylisoxazol-3-yl)methyl]amine
-
p-Toluenesulfonyl chloride (TsCl)
-
Pyridine (anhydrous)
-
Anhydrous Dichloromethane (DCM)
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO3) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO4)
-
Silica gel for column chromatography
-
Hexanes and Ethyl Acetate (EtOAc)
Equipment:
-
As described for the acylation protocol.
Procedure:
-
Dissolve [(5-Ethylisoxazol-3-yl)methyl]amine (1.0 eq) in a mixture of anhydrous DCM and pyridine (2.0 eq).
-
Cool the solution to 0 °C in an ice bath.
-
Add p-toluenesulfonyl chloride (1.05 eq) portion-wise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours, monitoring by TLC.
-
Dilute the reaction mixture with DCM and wash sequentially with 1 M HCl (to remove excess pyridine), water, saturated aqueous NaHCO3, and brine.
-
Dry the organic layer over anhydrous MgSO4, filter, and concentrate in vacuo.
-
Purify the crude product by silica gel column chromatography (Hexanes/EtOAc gradient) to yield the desired sulfonamide.
Troubleshooting Di-sulfonylation
| Problem | Potential Cause | Solution |
| Significant di-sulfonylation product observed | Strong, non-hindered base deprotonating the mono-sulfonamide. | Use a weaker or sterically hindered base like pyridine or 2,6-lutidine.[6] |
| High concentration of sulfonyl chloride. | Add the sulfonyl chloride solution dropwise over an extended period.[6] | |
| Reaction temperature is too high. | Perform the reaction at a lower temperature (0 °C or below).[6] |
Reductive Amination: Expanding Amine Diversity
Reductive amination is a highly versatile and powerful method for forming secondary and tertiary amines.[7] It involves the reaction of a primary amine with an aldehyde or ketone to form an imine intermediate, which is then reduced in situ to the corresponding amine.[7]
Causality Behind Experimental Choices:
The success of a reductive amination hinges on the choice of the reducing agent. The ideal reagent should selectively reduce the imine (or the protonated iminium ion) in the presence of the starting carbonyl compound.[7][8]
-
Sodium Triacetoxyborohydride (STAB): This is a mild and highly selective reducing agent for reductive aminations.[8][9] It is particularly effective for reactions with both aldehydes and ketones and tolerates a wide range of functional groups.[8][9]
-
Sodium Cyanoborohydride (NaBH3CN): Another classic reagent for this transformation, NaBH3CN is most effective under slightly acidic conditions (pH 4-6), where the imine is protonated to the more reactive iminium ion. However, the toxicity of cyanide byproducts is a significant drawback.
-
Catalytic Hydrogenation: This method can also be employed, typically using a palladium on carbon (Pd/C) catalyst under an atmosphere of hydrogen. It is a "greener" alternative but may not be compatible with reducible functional groups such as alkenes, alkynes, or nitro groups.
Experimental Protocol: Reductive Amination
This protocol outlines the reaction of [(5-Ethylisoxazol-3-yl)methyl]amine with acetone to form the corresponding N-isopropyl derivative.
Materials:
-
[(5-Ethylisoxazol-3-yl)methyl]amine
-
Acetone
-
Sodium triacetoxyborohydride (STAB)
-
Anhydrous 1,2-Dichloroethane (DCE) or Dichloromethane (DCM)
-
Acetic acid (optional, as a catalyst)
-
Saturated aqueous sodium bicarbonate (NaHCO3) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO4)
Equipment:
-
As described for the acylation protocol.
Procedure:
-
To a solution of [(5-Ethylisoxazol-3-yl)methyl]amine (1.0 eq) and acetone (1.5 eq) in anhydrous DCE, add a catalytic amount of acetic acid (optional, can accelerate the reaction).
-
Stir the mixture at room temperature for 30-60 minutes to allow for imine formation.
-
Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture.
-
Stir at room temperature for 4-12 hours, or until the reaction is complete as determined by TLC or LC-MS.
-
Carefully quench the reaction by the slow addition of saturated aqueous NaHCO3 solution.
-
Extract the aqueous layer with DCM (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO4, filter, and concentrate.
-
Purify the product by silica gel column chromatography if necessary.
Visualization of Reductive Amination Mechanism
Caption: Mechanism of reductive amination.
Protecting Group Strategies
In more complex syntheses, it may be necessary to temporarily mask the primary amine of [(5-Ethylisoxazol-3-yl)methyl]amine to allow for selective reactions at other sites in the molecule.[10] The choice of protecting group is dictated by its stability to the subsequent reaction conditions and the ease of its removal.
Common Protecting Groups for Primary Amines:
| Protecting Group | Abbreviation | Introduction Conditions | Cleavage Conditions |
| tert-Butoxycarbonyl | Boc | Boc2O, base (e.g., Et3N, DMAP) | Strong acid (e.g., TFA, HCl) |
| Carboxybenzyl | Cbz or Z | Cbz-Cl, base (e.g., NaHCO3) | Catalytic hydrogenation (H2, Pd/C) |
| 9-Fluorenylmethyloxycarbonyl | Fmoc | Fmoc-Cl or Fmoc-OSu, base | Mild base (e.g., piperidine) |
Causality in Protecting Group Selection:
-
Boc Group: Widely used due to its stability to a broad range of nucleophilic and basic conditions, and its straightforward removal with acid.
-
Cbz Group: Orthogonal to the Boc group, as it is stable to acidic conditions but cleaved by hydrogenolysis. This is particularly useful in multi-step syntheses requiring sequential deprotection.
-
Fmoc Group: Primarily used in solid-phase peptide synthesis due to its lability to mild basic conditions, allowing for iterative deprotection and coupling cycles.
Safety and Handling
-
General Precautions: All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, a lab coat, and appropriate gloves, must be worn at all times.
-
Reagent-Specific Hazards:
-
Acyl and Sulfonyl Chlorides: These are corrosive and lachrymatory. They react violently with water and should be handled with care in an anhydrous environment.
-
Pyridine: A flammable liquid with a strong, unpleasant odor. It is toxic and should be handled with caution.
-
Sodium Triacetoxyborohydride (STAB): Reacts with water to release hydrogen gas, which is flammable. Quench reactions carefully and slowly.
-
Dichloromethane (DCM) and 1,2-Dichloroethane (DCE): These are halogenated solvents and are suspected carcinogens. Avoid inhalation and skin contact.
-
Conclusion
The primary amine of [(5-Ethylisoxazol-3-yl)methyl]amine is a gateway to a vast chemical space. The functionalization strategies outlined in this guide—acylation, sulfonylation, and reductive amination—represent fundamental and powerful tools for medicinal and synthetic chemists. By understanding the principles behind these reactions and adhering to the detailed protocols, researchers can confidently and efficiently generate diverse libraries of isoxazole-containing compounds for the discovery of new and improved therapeutics.
References
- Advances in isoxazole chemistry and their role in drug discovery. RSC Advances.
- Advances in isoxazole chemistry and their role in drug discovery - PMC.
- Advances in isoxazole chemistry and their role in drug discovery - Semantic Scholar.
- The recent progress of isoxazole in medicinal chemistry - PubMed. Bioorganic & Medicinal Chemistry.
- Isoxazole – Knowledge and References - Taylor & Francis.
- The synthetic and therapeutic expedition of isoxazole and its analogs - PMC.
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- Chemoselective Acylation of Primary Amines and Amides with Potassium Acyltrifluoroborates under Acidic Conditions - PubMed. Journal of the American Chemical Society.
- Sulfonamide synthesis by S-N coupling - Organic Chemistry Portal.
- Myers Chem 115.
- Reductive Amination, and How It Works - Master Organic Chemistry.
- Technical Support Center: Sulfonylation of Primary Amines - Benchchem.
- Amine synthesis by reductive amination (reductive alkylation) - Organic Chemistry Portal.
- Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures1 | The Journal of Organic Chemistry - ACS Publications. The Journal of Organic Chemistry.
- Journal of Chemical and Pharmaceutical Research, 2024, 16(4):11-12 Opinion Protecting Group Strategies for Complex Molecule Synt - JOCPR.
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Troubleshooting & Optimization
Technical Support Center: Stability of [(5-Ethylisoxazol-3-yl)methyl]amine in Solution
Welcome to the Technical Support Center. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with [(5-Ethylisoxazol-3-yl)methyl]amine. Here, we address common stability challenges encountered during experimental work, offering explanations for the underlying chemistry and practical, validated protocols to ensure the integrity of your results.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for [(5-Ethylisoxazol-3-yl)methyl]amine in solution?
A1: The stability of [(5-Ethylisoxazol-3-yl)methyl]amine in solution is influenced by two main structural features: the isoxazole ring and the primary amine group.
-
Isoxazole Ring: The N-O bond within the isoxazole ring is its most labile point and is susceptible to cleavage under various conditions.[1] This can be triggered by factors such as pH, temperature, and the presence of catalysts.[1][2] For instance, studies on the isoxazole-containing drug Leflunomide have shown that the ring is more prone to opening under basic conditions and at elevated temperatures.[1][3]
-
Primary Amine: Primary amines are susceptible to oxidative and thermal degradation.[4][5] In the presence of oxygen, primary amines can be oxidized, leading to the formation of various degradation products.[6] Thermal degradation, particularly at elevated temperatures, can also lead to the breakdown of the amine.[7]
Q2: How does pH affect the stability of the isoxazole ring in my compound?
A2: The pH of the solution is a critical factor governing the stability of the isoxazole ring. Generally, isoxazoles are more stable in acidic to neutral conditions.[2] However, under strongly acidic or basic conditions, the ring can undergo hydrolysis.
-
Acid-Catalyzed Hydrolysis: In highly acidic environments (pH < 3.5), the isoxazole ring can undergo acid-catalyzed opening.[2]
-
Base-Catalyzed Hydrolysis: Basic conditions (pH > 8) can also promote the cleavage of the isoxazole ring.[1][3] Studies on leflunomide demonstrated significant degradation at pH 10.0, with the rate of degradation increasing with temperature.[3]
Q3: What are the likely degradation products of [(5-Ethylisoxazol-3-yl)methyl]amine?
A3: The degradation of [(5-Ethylisoxazol-3-yl)methyl]amine can result in several products, depending on the degradation pathway.
-
From Isoxazole Ring Opening: Cleavage of the N-O bond can lead to the formation of β-enamino-keto structures or other ring-opened derivatives.[1] In some cases, degradation of a substituted isoxazole in acidic solution yielded products like 2-butanone, ammonia, and hydroxylamine.[2]
-
From Amine Degradation: Oxidative degradation of the primary amine can lead to the formation of aldehydes, carboxylic acids, or other oxidation products.[5][6] Thermal degradation can result in the formation of larger, polymeric structures.[7]
Troubleshooting Guides
Issue 1: Rapid degradation of my compound is observed in aqueous buffer during my experiment.
-
Symptoms:
-
A significant decrease in the parent compound peak area in HPLC analysis over a short period.
-
The appearance of one or more new peaks in the chromatogram.
-
A change in the appearance of the solution (e.g., color change, precipitation).
-
-
Possible Causes & Troubleshooting Steps:
| Possible Cause | Troubleshooting Steps |
| pH-Mediated Hydrolysis | 1. pH Optimization: The stability of the isoxazole ring is highly pH-dependent.[1][2] Conduct a pH stability screen by preparing your solution in a series of buffers across a pH range (e.g., pH 3-8). Analyze samples at various time points to identify the optimal pH for stability. 2. Buffer Selection: Ensure the chosen buffer system does not catalyze degradation. Phosphate and citrate buffers are generally good starting points. |
| Oxidative Degradation | 1. De-gas Solvents: Remove dissolved oxygen from your solvents by sparging with an inert gas like nitrogen or argon, or by using a sonicator. 2. Use of Antioxidants: If compatible with your experimental design, consider adding an antioxidant to your solution. |
| Thermal Degradation | 1. Temperature Control: Perform your experiments at the lowest practical temperature. If possible, use a chilled autosampler for HPLC analysis.[8] 2. Minimize Exposure to Heat: Avoid prolonged exposure of your compound solutions to elevated temperatures. |
| Photodegradation | 1. Light Protection: Protect your solutions from light by using amber vials or by wrapping your containers in aluminum foil.[9] |
Issue 2: I'm seeing inconsistent results in my stability studies.
-
Symptoms:
-
High variability in the measured concentration of the parent compound between replicate samples.
-
Poor reproducibility of degradation profiles.
-
-
Possible Causes & Troubleshooting Steps:
| Possible Cause | Troubleshooting Steps |
| Inconsistent Sample Handling | 1. Standardize Procedures: Ensure all samples are handled identically. This includes consistent timing for sample preparation, incubation, and analysis. 2. Control Freeze-Thaw Cycles: Repeated freezing and thawing can degrade labile compounds.[10] Aliquot your stock solutions to minimize the number of freeze-thaw cycles. |
| Analytical Method Variability | 1. Method Validation: Ensure your analytical method is validated for stability testing.[11] This includes demonstrating that the method is stability-indicating, meaning it can resolve the parent compound from its degradation products.[12][13] 2. Internal Standard: Use a stable internal standard to correct for variations in sample preparation and instrument response.[14] |
| Matrix Effects | 1. Sample Preparation: If working with complex matrices (e.g., plasma, cell lysates), optimize your sample preparation method (e.g., protein precipitation, solid-phase extraction) to minimize matrix effects that can interfere with the analysis.[15] |
Experimental Protocols
Protocol 1: pH Stability Assessment
This protocol outlines a general procedure for evaluating the stability of [(5-Ethylisoxazol-3-yl)methyl]amine at different pH values.
Materials:
-
[(5-Ethylisoxazol-3-yl)methyl]amine
-
Buffer solutions (e.g., citrate, phosphate, borate) covering a pH range of 2-10.
-
HPLC or LC-MS system with a suitable column (e.g., C18).[16][17]
-
Acetonitrile or methanol (HPLC grade)
-
Formic acid or other suitable mobile phase modifier.[16]
Procedure:
-
Prepare a stock solution of [(5-Ethylisoxazol-3-yl)methyl]amine in a suitable organic solvent (e.g., DMSO, acetonitrile).
-
In separate vials, dilute the stock solution with each buffer to a final concentration suitable for analysis (e.g., 10 µg/mL).
-
Incubate the vials at a controlled temperature (e.g., room temperature or 37°C).
-
At predetermined time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot from each vial.
-
Quench any further degradation by adding an equal volume of cold acetonitrile or by freezing the sample immediately.
-
Analyze the samples by HPLC or LC-MS to determine the remaining percentage of the parent compound.
Data Analysis: Plot the percentage of the parent compound remaining versus time for each pH. This will allow you to determine the pH at which the compound is most stable.
Protocol 2: Forced Degradation Study
Forced degradation studies are essential for identifying potential degradation products and establishing a stability-indicating analytical method.[9][13][18]
Stress Conditions:
-
Acidic Hydrolysis: 0.1 M HCl at 60°C for 24 hours.
-
Basic Hydrolysis: 0.1 M NaOH at 60°C for 24 hours.
-
Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: 80°C for 48 hours (solid state and in solution).
-
Photodegradation: Expose the compound (solid and in solution) to UV light (e.g., 254 nm) and visible light.
Procedure:
-
Prepare solutions of [(5-Ethylisoxazol-3-yl)methyl]amine under each of the stress conditions.
-
At the end of the exposure period, neutralize acidic and basic samples.
-
Analyze the stressed samples by LC-MS to identify and characterize the degradation products.[19]
Visualizations
Caption: Workflow for pH Stability Assessment.
Caption: Potential Degradation Pathways.
References
-
Longhi, M. R., & de Bertorello, M. M. (1990). Isoxazoles. VI: Aspects of the chemical stability of a new naphthoquinone-amine in acidic aqueous solution. Journal of Pharmaceutical Sciences, 79(8), 754-757. [Link]
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Grison, C., et al. (2001). Proposed mechanisms for the metabolic isoxazole ring opening in the anti-inflammatory agent leflunomide. Drug Metabolism and Disposition, 29(2), 102-109. [Link]
-
Behera, M., & Sahoo, S. K. (2020). Iron‐Promoted Reductive Ring‐Opening and Isomerization Reactions of C4‐Alkynylisoxazoles Leading to 2‐Alkynylenaminones and Polysubstituted Furans. Asian Journal of Organic Chemistry, 9(5), 765-773. [Link]
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GSK & CryoXtract Instruments. (n.d.). Ex vivo Stabilization of Small Molecule Compounds and Peptides in EDTA Plasma for LC–MS-MS Analysis Using Frozen Aliquotting. LCGC International. [Link]
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Peng, L., et al. (2012). Small Molecule Quantification by Liquid Chromatography-Mass Spectrometry for Metabolites of Drugs and Drug Candidates. Journal of Visualized Experiments, (69), e4322. [Link]
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Li, W., & Cohen, L. H. (2011). Strategies in quantitative LC-MS/MS analysis of unstable small molecules in biological matrices. Bioanalysis, 3(1), 63-79. [Link]
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Zhang, Y., & Zhang, K. (2016). Advanced techniques and applications of LC-MS in small molecule drug discovery. Drug Discovery Today: Technologies, 19, 41-48. [Link]
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Goebbert, D. J., & Khuseynov, D. (2015). Diradical Interactions in Ring-Open Isoxazole. The Journal of Physical Chemistry A, 119(34), 9035-9042. [Link]
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S. K. Sahoo, et al. (2025). Diverse Ring Opening and Annulation Catalyses of Isoxazole To Construct Valuable Functionalized Pyrroles, Pyridines, and Nicotinamides. Organic Letters. [Link]
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KCAS Bio. (2020, March 19). Unstable Small Molecule Therapeutic Analysis. [Link]
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SIELC Technologies. (n.d.). Separation of Isoxazole on Newcrom R1 HPLC column. [Link]
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Sakin, M., et al. (2011). Degradation studies of amines and alkanolamines during sour gas treatment process. Journal of Chemical and Process Engineering, 2(1), 1-10. [Link]
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Thompson, J., et al. (2017). Thermal Degradation Pathways of Aqueous Diamine CO2 Capture Solvents. Energy Procedia, 114, 2030-2038. [Link]
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Al-Jendeel, H., et al. (2025). Prediction of Thermal and Oxidative Degradation of Amines to Improve Sustainability of CO2 Absorption Process. Sustainability, 17(19), 10311. [Link]
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Grison, C., et al. (2001). pH and temperature stability of the isoxazole ring in leflunomide. ResearchGate. [Link]
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Separation Science. (2025, March 24). Analytical Techniques In Stability Testing. [Link]
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Climate → Sustainability Directory. (2026, February 3). Amine Degradation. [Link]
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Idem, R., et al. (2014). Part 2: Solvent management: solvent stability and amine degradation in CO2 capture processes. International Journal of Greenhouse Gas Control, 27, 143-163. [Link]
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Dong, M. W. (2023). Analytical Methods to Determine the Stability of Biopharmaceutical Products. LCGC North America, 41(1), 24-30. [Link]
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Pharmaceutical Technology. (2019, October 2). Stability Testing for Small-Molecule Clinical Trial Materials. [Link]
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Kumar, A., et al. (2025). Analytical Strategies for Stability-Indicating Method Development: Challenges and Advances in Fixed-Dose Combination Formulation. Impactfactor. [Link]
-
Morken, A. K., et al. (2022). Important Aspects Regarding the Chemical Stability of Aqueous Amine Solvents for CO2 Capture. Industrial & Engineering Chemistry Research, 61(43), 15993-16010. [Link]
-
Nielsen, P. M. F., et al. (2022). Impact of Solvent on the Thermal Stability of Amines. ACS Omega, 7(43), 38483-38493. [Link]
-
LibreTexts. (2020, March 29). AMINES. [Link]
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Celegence. (2024, June 28). Stability Assessments in Bioanalytical Method Validation. [Link]
-
Yan, X., et al. (2022). Degrading Characterization of the Newly Isolated Nocardioides sp. N39 for 3-Amino-5-methyl-isoxazole and the Related Genomic Information. International Journal of Molecular Sciences, 23(15), 8202. [Link]
-
Morken, A. K., et al. (2022). Important Aspects Regarding the Chemical Stability of Aqueous Amine Solvents for CO2 Capture. ResearchGate. [Link]
-
Yaichkov, I. I., et al. (2024). Pharmacokinetics Study of a New Isoxazole Derivative in Rats Using HPLC-MS/MS for Blood Sample Analysis. Regulatory Research and Medicine Evaluation, 1(1), 1-12. [Link]
-
Der Pharma Chemica. (2015). Synthesis, characterization and antimicrobial evaluation of isoxazole derivatives. Der Pharma Chemica, 7(1), 162-168. [Link]
-
Lumen Learning. (n.d.). 23.1. Properties of amines. In Organic Chemistry II. [Link]
-
Bhaskar, R., et al. (2020). Current Trend in Performance of Forced Degradation Studies for Drug Substance and Drug Product's. Journal of Drug Delivery and Therapeutics, 10(2-s), 149-155. [Link]
-
Roge, A. B., et al. (2014). Forced Degradation Study: An Important Tool in Drug Development. Asian Journal of Research in Chemistry, 7(1), 99-102. [Link]
-
Singh, S., & Kumar, V. (2022). A review on forced degradation studies, stability indicating method and stability profile of few antiviral drugs. Journal of Pharmaceutical Negative Results, 13(1), 1-10. [Link]
-
Kumar, A., & Kumar, R. (2016). The synthetic and therapeutic expedition of isoxazole and its analogs. Bioorganic & Medicinal Chemistry, 24(16), 3686-3698. [Link]
-
El Abboudi, A., et al. (2013). REACTIONS OF 5-METHYL-ISOXAZOL-3-AMINE WITH ACTIVED ENOL ETHERS. Revues Scientifiques Marocaines. [Link]
-
Li, J., et al. (2025). The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches. Molecules, 30(15), 3456. [Link]
-
Vasin, V. A., et al. (2025). Synthesis of functional derivatives of isothiazole and isoxazole basing on (5-arylizoxazol-3-yl)- and (4,5-dichloroisothiazol-3-yl)arylmethanol. ResearchGate. [Link]
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- 5. Prediction of Thermal and Oxidative Degradation of Amines to Improve Sustainability of CO2 Absorption Process | MDPI [mdpi.com]
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- 19. sepscience.com [sepscience.com]
Minimizing side reactions during acylation of isoxazole methylamines
Technical Support Center: Acylation of Isoxazole Methylamines
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for the acylation of isoxazole methylamines. This resource is designed to provide in-depth guidance and troubleshooting for common challenges encountered during this crucial synthetic transformation. As a Senior Application Scientist, my goal is to equip you with the knowledge to not only execute these reactions successfully but also to understand the underlying chemical principles that govern their outcomes.
Introduction: The Nuances of Acylating Isoxazole Methylamines
The N-acylation of isoxazole methylamines is a fundamental reaction in medicinal chemistry, often employed in the synthesis of pharmacologically active compounds. The isoxazole moiety is a privileged structure in drug discovery, and its derivatives have shown a wide range of biological activities, including antibacterial, anti-inflammatory, and anticancer properties.[1][2][3] The reaction involves the formation of an amide bond between the primary amine of the isoxazole methylamine and an acylating agent, typically an acyl chloride or anhydride.[4][5] While seemingly straightforward, this reaction is often plagued by side reactions that can significantly lower the yield and purity of the desired product.
This guide will delve into the most common side reactions, their mechanistic origins, and provide robust troubleshooting strategies to minimize their occurrence.
Troubleshooting Guide: Common Side Reactions and Mitigation Strategies
This section addresses specific issues you may encounter during the acylation of isoxazole methylamines. Each problem is presented in a question-and-answer format, followed by a detailed explanation and actionable solutions.
Low Yield of the Desired N-Acylated Product
Question: I am getting a low yield of my desired N-acylated isoxazole methylamine. What are the likely causes and how can I improve it?
Answer: A low yield can stem from several factors, with the most common being hydrolysis of the acylating agent and diacylation of the primary amine .
Mechanism: Acyl chlorides and anhydrides are highly reactive electrophiles that readily react with water.[6][7][8][9] This hydrolysis reaction consumes the acylating agent, converting it into the corresponding carboxylic acid, which is unreactive towards the amine under these conditions. This side reaction is particularly problematic when using aqueous bases or not ensuring anhydrous conditions.
Mitigation Strategies:
-
Strict Anhydrous Conditions: Ensure all glassware is thoroughly dried, and use anhydrous solvents.[4][8] Solvents should be freshly distilled or obtained from a solvent purification system.
-
Choice of Base and Solvent System:
-
Schotten-Baumann Conditions: This classic method utilizes a biphasic system, typically an organic solvent (like dichloromethane or diethyl ether) and an aqueous base (like NaOH or K2CO3).[10][11][12] The organic phase contains the amine and acyl chloride, while the aqueous phase neutralizes the HCl byproduct.[12] This setup can minimize hydrolysis by keeping the concentration of water in the organic phase low.[10]
-
Non-Aqueous Conditions: Employing an organic, non-nucleophilic base such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) in an aprotic solvent like dichloromethane (DCM), tetrahydrofuran (THF), or acetonitrile is often the preferred method to avoid hydrolysis.[4] These bases act as scavengers for the HCl generated during the reaction.[13][14]
-
Mechanism: After the initial N-acylation, the resulting secondary amide can be further acylated to form a diacylated product (an imide). This is more likely to occur under harsh reaction conditions, with highly reactive acylating agents, or if there is a large excess of the acylating agent.[4]
Mitigation Strategies:
-
Stoichiometry Control: Use a slight excess of the isoxazole methylamine (e.g., 1.1 to 1.2 equivalents) relative to the acylating agent. This ensures that the acylating agent is consumed before significant diacylation can occur.[4]
-
Controlled Addition of Acylating Agent: Add the acylating agent slowly and at a low temperature (e.g., 0 °C) to the solution of the amine and base. This helps to maintain a low concentration of the acylating agent at any given time, favoring mono-acylation.
-
Choice of Acylating Agent: If diacylation is a persistent issue, consider using a less reactive acylating agent, such as a carboxylic anhydride instead of an acyl chloride.[15]
Formation of an Unexpected Byproduct with a Higher Molecular Weight
Question: I am observing a significant amount of a byproduct with a molecular weight corresponding to the starting amine plus two acyl groups. What is this and how can I prevent it?
Answer: This is a classic case of diacylation , as described in the previous section.
Troubleshooting Diacylation:
| Parameter | Recommendation | Rationale |
| Stoichiometry | Use a slight excess of the amine (1.1-1.2 eq).[4] | Depletes the acylating agent before it can react a second time. |
| Addition Rate | Add the acylating agent dropwise. | Maintains a low instantaneous concentration of the acylating agent. |
| Temperature | Maintain a low temperature (0 °C to room temp). | Reduces the reaction rate, allowing for better control. |
| Base | Use a non-nucleophilic base like TEA or DIPEA.[4] | Avoids competing reactions with the base. |
Reaction Stalls or Proceeds Very Slowly
Question: My acylation reaction is very sluggish and does not go to completion, even after extended reaction times. What could be the issue?
Answer: A slow or stalled reaction is often due to the protonation of the amine starting material or low reactivity of the isoxazole methylamine .
Mechanism: The acylation reaction generates one equivalent of hydrochloric acid (HCl) for every equivalent of amide formed.[14][16] In the absence of a base, this acid will protonate the starting amine, rendering it non-nucleophilic and effectively stopping the reaction.
Mitigation Strategies:
-
Use of a Base: Always include at least one equivalent of a suitable base to neutralize the HCl as it is formed.[4][16] For primary amines, it is common to use two equivalents of the amine itself, where one acts as the nucleophile and the other as the base.[14] However, using a non-nucleophilic tertiary amine base like TEA or DIPEA is generally more efficient.[4]
Mechanism: The nucleophilicity of the methylamine can be influenced by the electronic properties of the isoxazole ring. Electron-withdrawing substituents on the isoxazole ring can decrease the basicity and nucleophilicity of the amine, slowing down the acylation reaction.
Mitigation Strategies:
-
More Reactive Acylating Agent: If the amine is particularly unreactive, using a more electrophilic acylating agent, such as an acyl fluoride, can sometimes accelerate the reaction.[17]
-
Use of a Catalyst: In some cases, a catalytic amount of 4-dimethylaminopyridine (DMAP) can be added to increase the rate of acylation, particularly when using less reactive acylating agents like anhydrides.[18]
-
Elevated Temperature: Gently heating the reaction mixture may be necessary for less reactive amines, but this should be done with caution as it can also promote side reactions.
Frequently Asked Questions (FAQs)
Q1: What is the best solvent for acylating isoxazole methylamines?
A1: Dichloromethane (DCM) is a widely used and effective solvent for these reactions.[11] It is aprotic, relatively non-polar, and dissolves a wide range of organic compounds. Other suitable aprotic solvents include tetrahydrofuran (THF), acetonitrile (ACN), and N,N-dimethylformamide (DMF). The choice of solvent can also depend on the solubility of your specific starting materials.
Q2: How can I monitor the progress of my acylation reaction?
A2: Thin-layer chromatography (TLC) is a simple and effective way to monitor the reaction. Spot the reaction mixture alongside your starting amine. The product amide will typically have a different Rf value. For more quantitative analysis, techniques like High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) can be used.[19] Nuclear Magnetic Resonance (NMR) spectroscopy can also be used to monitor the disappearance of starting material and the appearance of product signals.[20][21][22]
Q3: My desired product is water-soluble. How should I work up the reaction?
A3: If your product has significant water solubility, a standard aqueous workup may lead to product loss. In such cases, after the reaction is complete, you can try to precipitate the product by adding a non-polar solvent in which it is insoluble. Alternatively, you can remove the solvent under reduced pressure and purify the crude residue directly by chromatography.
Q4: Can I use a carboxylic acid directly with a coupling agent instead of an acyl chloride?
A4: Yes, this is a very common and often milder alternative to using acyl chlorides. Coupling agents such as dicyclohexylcarbodiimide (DCC) or (benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (BOP) can be used to activate the carboxylic acid in situ, allowing it to react with the amine to form the amide bond.[23] This approach avoids the generation of HCl and can be beneficial for sensitive substrates.
Experimental Protocols
Protocol 1: General Procedure for N-Acylation using an Acyl Chloride and Triethylamine
-
Preparation: In a flame-dried round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), dissolve the isoxazole methylamine (1.0 eq) and triethylamine (1.2 eq) in anhydrous dichloromethane (DCM).
-
Cooling: Cool the solution to 0 °C using an ice bath.
-
Addition of Acyl Chloride: Add the acyl chloride (1.05 eq) dropwise to the stirred solution over a period of 10-15 minutes.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates the consumption of the starting amine.
-
Workup: Quench the reaction by adding water. Separate the organic layer, and wash it sequentially with 1 M HCl, saturated aqueous NaHCO3, and brine.
-
Purification: Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Protocol 2: Schotten-Baumann Conditions for N-Acylation
-
Preparation: In a round-bottom flask, dissolve the isoxazole methylamine (1.0 eq) in a suitable organic solvent such as dichloromethane or diethyl ether.[11]
-
Addition of Base: Add an aqueous solution of a base, such as 2 M NaOH or K2CO3.
-
Addition of Acyl Chloride: Cool the biphasic mixture to 0 °C and add the acyl chloride (1.05 eq) dropwise with vigorous stirring.
-
Reaction: Allow the reaction to stir at room temperature for 1-3 hours.
-
Workup: Separate the organic layer, and wash it with water and brine.
-
Purification: Dry the organic layer over anhydrous Na2SO4, filter, and concentrate. Purify the crude product as needed.
Visualizations
Diagram 1: Reaction Mechanism - Desired Acylation vs. Side Reactions
Caption: Troubleshooting workflow for low reaction yield.
References
- Grokipedia. (n.d.). Schotten–Baumann reaction.
- SATHEE. (n.d.). Chemistry Schotten Baumann Reaction.
- Organic Chemistry Portal. (n.d.). Schotten-Baumann Reaction.
- J&K Scientific LLC. (2021, March 23). Schotten-Baumann Reaction.
- Wikipedia. (n.d.). Schotten–Baumann reaction.
- PMC. (n.d.). Chemical Reporters for Exploring Protein Acylation.
- KPU Pressbooks. (n.d.). 7.7 Other Reactions of Carboxylic Acid Derivatives – Organic Chemistry II.
- Benchchem. (n.d.). Application Notes and Protocol: N-acylation of Primary Amines with 4-Bromobutyryl Chloride.
- chemrevise. (n.d.). Acyl Chlorides and Acid Anhydrides.
- chemrevise. (n.d.). Acyl Chlorides and Acid Anhydrides.
- Department of Pharmaceutical Chemistry, College of Pharmacy. (n.d.). Carboxylic Acid Derivatives: Nucleophilic Acyl Substitution Reactions. Dr. Ayad Kareem.
- Crunch Chemistry. (2024, January 29). The reactions of acyl chlorides and acid anhydrides.
- MDPI. (2022, September 26). Detection and Verification of a Key Intermediate in an Enantioselective Peptide Catalyzed Acylation Reaction.
- Waters Corporation. (n.d.). Improving Organic Synthesis Reaction Monitoring with Rapid Ambient Sampling Mass Spectrometry.
- Fundamentals of Organic Chemistry. (n.d.). 12.5 Reactions of Amines.
- Semantic Scholar. (2022, September 26). Detection and Verification of a Key Intermediate in an Enantioselective Peptide Catalyzed Acylation Reaction.
- ACS Publications. (2019, March 13). Inline Reaction Monitoring of Amine-Catalyzed Acetylation of Benzyl Alcohol Using a Microfluidic Stripline Nuclear Magnetic Resonance Setup. Journal of the American Chemical Society.
- Organic Chemistry Portal. (n.d.). Amide synthesis by acylation.
- Chemguide. (n.d.). the reaction of acyl chlorides with ammonia and primary amines.
- Sowdari, et al. (2020). Synthesis of amide‐linked benzazolyl isoxazoles adopting green methods and evaluation as antimicrobials. Journal of Heterocyclic Chemistry. DOI.
- (2025, August 9). The synthesis of isoxazolyl- and isothiazolylcarbamides exhibiting antitumor activity. [PDF].
- Sparkl. (n.d.). Revision Notes - Reaction of Amines with Acyl Chlorides. Chemistry - 9701, AS & A Level.
- ResearchGate. (n.d.). a Synthesis of isoxazole-based amides A1-13. b Synthesis of isoxazole... [Download Scientific Diagram].
- (n.d.). A review of isoxazole biological activity and present synthetic techniques.
- Save My Exams. (2025, June 23). Acylation Mechanism - A Level Chemistry Revision Notes.
- Chemistry LibreTexts. (2023, January 22). Reactions of Acyl Chlorides with Primary Amines.
- Chemistry LibreTexts. (2015, March 17). Reactions of Acyl Chlorides with Primary Amines.
- YouTube. (2021, February 9). Acylation of Amines, Part 1: with Acyl Halides.
- (n.d.). Product Class 9: Isoxazoles.
- Petkevich, et al. (n.d.). SYNTHESIS OF ISOXAZOL- AND ISOTHIAZOL-CONTAINING AMIDES, DIAMIDES, ESTERS AND DIESTERS. Proceedings of the National Academy of Sciences of Belarus, Chemical Series.
- (2024, June 30). Construction of Isoxazole ring: An Overview.
- Taylor & Francis. (n.d.). Isoxazole – Knowledge and References.
- PMC. (2026, February 12). Synthesis of isoxazoles and their hydrazinolysis to 5-aminopyrazoles: an approach to fluorescent derivatives.
- YouTube. (2021, April 20). acylation of amines [ORGANIC CHEMISTRY] Klein 23.8.
- PMC. (n.d.). Synthesis of 2-Oxazolines from N-Allyl and N-Propargyl Amides.
- Indian Academy of Sciences. (n.d.). Efficient acetylation of primary amines and amino acids in environmentally benign brine solution using acetyl chloride.
- PMC. (n.d.). Complete chemical modification of amine and acid functional groups of peptides and small proteins.
- YouTube. (2021, February 9). Acylation of Amines, Part 2: Other Electrophiles.
- PMC. (n.d.). The synthetic and therapeutic expedition of isoxazole and its analogs.
- PubMed. (n.d.). N-and O-acetylation of aromatic and heterocyclic amine carcinogens by human monomorphic and polymorphic acetyltransferases expressed in COS-1 cells.
- Reddit. (2025, March 26). Acylation of amines. r/chemhelp.
- University of Calgary. (n.d.). Ch22: EArS of aromatic amines.
- MDPI. (2020, May 28). An Efficient Greener Approach for N-acylation of Amines in Water Using Benzotriazole Chemistry.
- PubMed. (n.d.). Clean and efficient synthesis of isoxazole derivatives in aqueous media.
- Organic Chemistry Portal. (n.d.). Isoxazole synthesis.
- ResearchGate. (n.d.). N-Acylation Reactions of Amines.
- ResearchGate. (2025, August 9). ChemInform Abstract: Recent Developments in the Synthesis and Reactivity of Isoxazoles: Metal Catalysis and Beyond. [Request PDF].
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- 8. The reactions of acyl chlorides and acid anhydrides - Crunch Chemistry [crunchchemistry.co.uk]
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- 23. onlinelibrary.wiley.com [onlinelibrary.wiley.com]
Alternative solvents for crystallization of isoxazole amine derivatives
This guide functions as a specialized Technical Support Center for researchers optimizing the crystallization of isoxazole amine derivatives. It prioritizes green chemistry principles (ICH Q3C/Q3D compliance) and operational robustness.[1]
Topic: Alternative Solvents & Process Optimization Ticket ID: ISOX-CRYS-001 Status: Open Support Tier: Level 3 (Senior Application Scientist)[1]
Core Technical Briefing
Isoxazole amine derivatives possess a unique polarity profile due to the electron-withdrawing nature of the isoxazole ring (N-O bond) combined with the H-bond donor capability of the amine.
The Challenge: Traditional solvents like Dichloromethane (DCM) or Methanol often lead to:
-
Oiling Out (LLPS): The compound separates as a liquid phase before crystallizing due to a submerged liquidus.[1][2]
-
Solvate Formation: The isoxazole ring can trap small solvent molecules (methanol) in the lattice.[1]
-
Regulatory Flags: DCM is a Class 1/2 solvent (ICH Q3C) and must be replaced.[1]
The Solution: We recommend shifting to 2-Methyltetrahydrofuran (2-MeTHF) or Cyclopentyl Methyl Ether (CPME) .[1] These "green" alternatives offer higher boiling points (better kinetic control) and reduced water miscibility (easier impurity rejection) compared to THF or DCM.[1]
Solvent Selection Matrix
Use this decision tree to select the optimal solvent system based on your compound's solubility profile.
Figure 1: Solvent Selection Decision Tree.[1] Blue nodes indicate decision points; Green nodes indicate recommended solvent systems.
Comparative Solvent Data
Why switch? The data below highlights why 2-MeTHF is the superior alternative to DCM and THF for isoxazole amines.
| Parameter | Dichloromethane (DCM) | THF | 2-MeTHF (Recommended) | CPME (Recommended) |
| Boiling Point | 40°C (Too volatile) | 66°C | 80°C (Better thermal range) | 106°C (High thermal range) |
| Water Solubility | ~1.3% | Miscible (Hygroscopic) | Limited (~14 g/L) | Very Low (~1.1 g/L) |
| Phase Separation | Bottom layer (Emulsion risk) | Difficult | Top Layer (Clean separation) | Top Layer (Clean separation) |
| Peroxide Risk | None | High | Low (Inhibited) | Low (Low propagation) |
| ICH Class | Class 2 (Limit 600 ppm) | Class 2 (Limit 720 ppm) | Class 3 (Low Toxicity) | Class 3 (Low Toxicity) |
Master Protocol: Seeded Cooling Crystallization
Objective: Avoid oiling out and maximize yield using the 2-MeTHF/Heptane system.
Materials:
-
Crude Isoxazole Amine derivative (10 g)
-
Solvent: 2-MeTHF (Green alternative to THF/DCM)[3]
-
Antisolvent: n-Heptane[1]
-
Seed Crystals: 0.1% w/w (Crucial for amine derivatives)
Step-by-Step Workflow:
-
Dissolution: Charge 10 g crude solid into the reactor. Add 2-MeTHF (5-7 volumes, ~60 mL). Heat to 75°C (just below reflux).
-
Tech Note: If solution is not clear, filter hot to remove inorganic salts.[1]
-
-
Metastable Zone Entry: Cool slowly to 55°C.
-
Seeding (Critical): Add 10 mg of pure seed crystals. Hold temperature for 30 minutes.
-
Antisolvent Addition: Add n-Heptane (3 volumes, ~30 mL) slowly over 2 hours via dosing pump.
-
Rate: 0.25 mL/min. Why? Fast addition triggers Liquid-Liquid Phase Separation (Oiling Out).[1]
-
-
Cooling Ramp: Cool to 0°C over 4 hours (Linear ramp: ~14°C/hour).
-
Isolation: Filter the white crystalline solid. Wash with cold 1:1 2-MeTHF/Heptane.
Troubleshooting Guide (FAQ)
Issue 1: "My product is oiling out (forming a goo/syrup) instead of crystallizing."
Diagnosis: This is Liquid-Liquid Phase Separation (LLPS).[1][2] The crystallization temperature is higher than the melting point of the solvated amorphous phase. Corrective Action:
-
Reheat the mixture until the oil redissolves.
-
Increase Solvent Volume: Add 10-20% more of the "good" solvent (2-MeTHF or Ethanol).[1] This shifts the phase diagram away from the miscibility gap.[1]
-
Seed Earlier: Add seeds at a higher temperature (closer to the saturation point).
-
Workflow Diagram:
Figure 2: Protocol for recovering an oiled-out batch.[1]
Issue 2: "The crystals are yellow/brown, but they should be white."
Diagnosis: Isoxazole amines are prone to oxidation or carry-over of nitrile oxide precursors (dimerization byproducts like furoxans).[1] Corrective Action:
-
Carbon Treatment: Before crystallization, dissolve in 2-MeTHF, treat with activated carbon (e.g., Darco G-60) for 30 mins at 50°C, and filter hot.
-
Solvent Switch: Switch to Anisole .[1] Anisole has excellent impurity rejection properties for aromatic heterocycles.[1]
Issue 3: "I'm getting a solvate (NMR shows trapped solvent)."
Diagnosis: The amine or isoxazole nitrogen is H-bonding with the solvent (common with Methanol or Ethanol).[1] Corrective Action:
-
Reslurry: Perform a "slurry conversion" in a non-solvating solvent (e.g., pure Heptane or Water) at 50°C for 12 hours.
-
Switch to CPME: Cyclopentyl Methyl Ether is bulky and sterically hindered, making it much harder for the crystal lattice to trap it compared to Methanol.
References & Authority
-
ICH Q3C (R8) Guidelines on Impurities: Residual Solvents. International Council for Harmonisation.[1] (Classifies 2-MeTHF and CPME as Class 3/Green).
-
Pace, V., et al. "2-Methyltetrahydrofuran (2-MeTHF): A Biomass-Derived Solvent with Broad Application in Organic Chemistry."[1] ChemSusChem, 2012.[1] (Validates 2-MeTHF as a DCM alternative).
-
Byrne, F. P., et al. "Tools and techniques for solvent selection: green solvent selection guides."[1] Sustainable Chemical Processes, 2016.[1]
-
Mettler Toledo Technical Resource. "Oiling Out in Crystallization: Mechanisms and Solutions."[1]
Sources
Validation & Comparative
Technical Guide: Characteristic IR Bands for Isoxazole Ring Stretching
Topic: Characteristic IR Bands for Isoxazole Ring Stretching Content Type: Technical Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
The isoxazole ring—a five-membered heterocycle containing adjacent oxygen and nitrogen atoms—is a critical pharmacophore in medicinal chemistry (e.g., COX-2 inhibitors, β-lactamase inhibitors).[1][2] However, its infrared (IR) characterization is frequently complicated by spectral overlap with phenyl rings and isomeric heterocycles like oxazoles.
This guide moves beyond basic textbook assignments to provide a field-validated framework for identifying isoxazole signatures. We focus on the diagnostic
Theoretical Framework: The Vibrational Mechanics
The isoxazole ring (
This asymmetry creates unique dipole moments during ring expansion and contraction, resulting in IR bands that are often sharper and more intense than those of their carbocyclic analogues.
The "Coupled" Nature of the Bands
Researchers must recognize that "pure" bond stretching (e.g., an isolated C=N stretch) rarely exists in aromatic heterocycles. Instead, we observe Normal Modes of Vibration :
-
Ring Stretching (
): In-phase and out-of-phase expansions of the ring skeleton (1650–1350 cm⁻¹). -
Ring Breathing: Symmetrical radial expansion (~1000–850 cm⁻¹).
-
Deformation (
): Out-of-plane bending (< 800 cm⁻¹).
Diagnostic IR Bands: The Isoxazole Fingerprint
The following data aggregates experimental findings from substituted isoxazole derivatives (e.g., 3,5-disubstituted systems).
Table 1: Primary Characteristic Bands
| Vibrational Mode | Frequency Range (cm⁻¹) | Intensity | Description & Mechanic |
| 1640 – 1590 | Medium-Strong | The most diagnostic high-frequency band. Often appears as a doublet if conjugated with an aromatic ring (Fermi resonance). | |
| 1580 – 1550 | Variable | Skeletal stretch. Frequently obscured by phenyl ring vibrations ( | |
| 1280 – 1220 | Medium | Stretching of the C3–N or C5–N bonds. Sensitive to substitution at the 3-position. | |
| 1170 – 1100 | Strong/Sharp | CRITICAL DIAGNOSTIC. This band distinguishes isoxazole from oxazole and furan. It corresponds to the breathing mode with significant N–O bond character. | |
| Ring Breathing | 960 – 850 | Weak-Medium | Whole-ring symmetric expansion. Highly sensitive to ring mass (substituent weight). |
Analyst Note: In 3,5-diaryl isoxazoles, the
band at ~1620 cm⁻¹ is often the most reliable marker for ring closure during synthesis.
Comparative Analysis: Isoxazole vs. Alternatives
Distinguishing isoxazole from its isomers (Oxazole) or analogues (Pyrazole) is a common challenge in structure elucidation.
Table 2: Heterocycle Spectral Differentiation[2][3]
| Feature | Isoxazole (1,2-position) | Oxazole (1,3-position) | Pyrazole (1,2-N,N) |
| Heteroatom Bond | N–O (Adjacent) | C–O–C & C=N (Separated) | N–N (Adjacent) |
| 1640–1590 cm⁻¹ | 1580–1550 cm⁻¹ (Lower) | 1630–1600 cm⁻¹ | |
| Diagnostic Marker | ~1150 cm⁻¹ ( | ~1090 cm⁻¹ (C-O-C sym) | 3400–3200 cm⁻¹ ( |
| Fingerprint | Sharp band at ~900–950 cm⁻¹ | Complex bands 1000–1100 cm⁻¹ | Broad N-H wagging ~700 cm⁻¹ |
Visualization: Spectral Identification Workflow
The following logic flow guides the analyst in distinguishing these rings using IR data.
Figure 1: Decision matrix for distinguishing isoxazole from pyrazole and oxazole based on primary IR bands.
Experimental Protocols (Self-Validating)
To obtain publication-quality spectra that resolve the fine structure of the isoxazole ring, specific protocols must be followed.
Method A: Attenuated Total Reflectance (ATR) – For Solids/Oils
Recommended for rapid screening of synthetic intermediates.
-
Crystal Selection: Use a Diamond or ZnSe crystal. Diamond is preferred for hardness but has a phonon absorption at ~2000 cm⁻¹ (usually non-interfering).
-
Background: Collect 32 scans of the clean air background.
-
Sample Prep: Place <5 mg of solid on the crystal.
-
Compression (Critical): Apply pressure using the slip-clutch clamp until the "click" is heard. Causality: Insufficient contact results in weak evanescent wave penetration, yielding noisy peaks in the fingerprint region (1000–600 cm⁻¹).
-
Acquisition: Collect 32–64 scans at 2 cm⁻¹ resolution .
-
Validation: Ensure the baseline is flat. If the peaks at ~1600 cm⁻¹ are truncated (absorbance > 1.5), reduce sample thickness or switch to KBr.
-
Method B: KBr Pellet (Transmission) – For Structural Confirmation
Recommended for final publication data to avoid peak shifts caused by ATR refractive index changes.
-
Ratio: Mix 1–2 mg of sample with 100 mg of spectroscopic grade KBr (dried at 110°C).
-
Grinding: Grind in an agate mortar until the powder is fine enough to not sparkle under light.
-
Causality: Large particles scatter light (Christiansen effect), causing a sloping baseline and distorted peak shapes.
-
-
Pressing: Press at 10 tons for 2 minutes under vacuum.
-
Validation: The pellet must be translucent. An opaque white pellet indicates moisture or air pockets; discard and repeat.
Substituent Effects on Band Position[4][5][6][7]
The position of the
-
Electron Withdrawing Groups (EWG): (e.g., -NO₂, -CF₃) at C-3 or C-5 increase the double bond character of the ring, shifting
to higher wavenumbers (blue shift). -
Electron Donating Groups (EDG): (e.g., -NH₂, -OMe) donate electron density into the ring (conjugation), lowering the bond order and shifting
to lower wavenumbers (red shift, e.g., <1600 cm⁻¹). -
Conjugation: Phenyl substitution at C-5 typically splits the C=N band or causes it to merge with the aromatic C=C stretch, creating a broad, intense envelope at 1600 cm⁻¹.
References
-
Palmer, M. H., et al. (2004). The infrared spectrum of isoxazole in the range 600–1400 cm⁻¹, including a high-resolution study.[3][4] Molecular Physics.
-
Hasan, A., et al. (2020). Synthesis and Characterization of Some New 1-(3-(heterocyclic-2-yl)-4,5-dihydroisoxazol-5-yl)Pentane-1,2,3,4,5-Pentaol Derivatives. Semantic Scholar. -Hasan-Mohammed/6492582877543880345)
-
Jackson, K. E., et al. (2025). Substituent Effects Govern the Efficiency of Isoxazole Photoisomerization to Carbonyl-2H-Azirines.[5][6][7] ACS Organic & Inorganic Au.[7]
- Socrates, G. (2001). Infrared and Raman Characteristic Group Frequencies: Tables and Charts. Wiley. (Standard Reference Text).
- Katritzky, A. R. (1963). Physical Methods in Heterocyclic Chemistry. Academic Press.
Sources
- 1. Highly efficient synthesis of isoxazolones and pyrazolones using g-C3N4·OH nanocomposite with their in silico molecular docking, pharmacokinetics and simulation studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. worldscientificnews.com [worldscientificnews.com]
- 3. researchgate.net [researchgate.net]
- 4. tandfonline.com [tandfonline.com]
- 5. chemrxiv.org [chemrxiv.org]
- 6. Substituent Effects Govern the Efficiency of Isoxazole Photoisomerization to Carbonyl‑2H‑Azirines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. "Substituent Effects Govern the Efficiency of Isoxazole Photoisomerizat" by Kyra E. Jackson '25, Isabelle Szeto '27 et al. [scholarship.haverford.edu]
Comparing reactivity of 5-ethyl vs 5-methyl isoxazole amines
This guide provides a technical comparison of 5-methylisoxazol-3-amine versus 5-ethylisoxazol-3-amine , focusing on their application in medicinal chemistry and organic synthesis.
Context: Scaffold Optimization in Drug Discovery
Executive Summary
In drug discovery, the transition from a 5-methyl to a 5-ethyl substituent on the isoxazole scaffold is a classic "methyl walk" strategy used to modulate lipophilicity, metabolic stability, and hydrophobic pocket filling.
While the electronic impact on the distal exocyclic amine (position 3) is negligible, the steric and physicochemical differences are the primary drivers for selection. The 5-ethyl group provides a larger hydrophobic volume (
Physicochemical Profile
The following data compares the two most common building blocks: 3-amino-5-methylisoxazole (Standard) and 3-amino-5-ethylisoxazole (Alternative).
| Feature | 5-Methylisoxazol-3-amine | 5-Ethylisoxazol-3-amine | Impact on Drug Design |
| Molecular Weight | 98.10 g/mol | 112.13 g/mol | Minimal impact on ligand efficiency (LE). |
| cLogP (calc) | ~0.15 | ~0.65 | Ethyl increases permeability but decreases aqueous solubility. |
| pKa (Conjugate Acid) | ~2.0 - 2.5 | ~2.1 - 2.6 | Both are weak bases; nucleophilicity is nearly identical. |
| Topological Polar Surface Area | 52 Ų | 52 Ų | Identical; H-bonding capability is unchanged. |
| Steric Volume | Low | Medium | Ethyl can fill hydrophobic pockets (e.g., BRD4, kinases) better than methyl. |
Reactivity Analysis
A. Nucleophilicity & Amide Coupling
Both amines are weak nucleophiles due to the electron-withdrawing nature of the isoxazole ring (inductive effect of Oxygen and Nitrogen).
-
Comparison: The 5-alkyl group is distal to the 3-amino group. There is no significant steric hindrance difference during amide coupling.
-
Kinetics: Reaction rates with acid chlorides or activated esters are kinetically indistinguishable between the methyl and ethyl variants.
-
Protocol Note: Due to low basicity (
), standard coupling reagents (EDC/NHS) often fail. High-activity reagents (HATU, T3P) or acid chlorides with pyridine are required.
B. Electrophilic Aromatic Substitution (EAS)
The C-4 position is the only site available for EAS (e.g., halogenation).
-
5-Methyl: The methyl group activates the ring slightly via hyperconjugation.
-
5-Ethyl: The ethyl group provides similar activation. However, the increased bulk of the ethyl group may slightly retard substitution rates at C-4 if the electrophile is exceptionally bulky, though this is rarely a limiting factor in practice.
C. Metabolic Stability (Critical Differentiator)
The 5-alkyl group is a primary site for metabolic degradation (Phase I metabolism).
-
5-Methyl: Susceptible to oxidation by CYPs (e.g., CYP2C9) to form the hydroxymethyl carbinol, which rapidly oxidizes to the carboxylic acid (inactive/cleared).
-
5-Ethyl: Undergoes oxidation at the benzylic methylene (secondary alcohol formation) or terminal methyl. While still labile, the ethyl group can sometimes reduce metabolic clearance (
) compared to methyl by altering the binding fit in the CYP active site, or conversely, introduce a new soft spot depending on the specific isoform.
D. Ring Stability (Base Lability)
Isoxazoles can undergo base-catalyzed ring opening (Kemp elimination-type mechanisms) to form
-
Mechanism: Deprotonation at C-3 (if unsubstituted) or attack at C-5. Since these are 3-amino substituted, the ring is relatively robust.
-
Comparison: Both 5-methyl and 5-ethyl derivatives are stable to standard basic workups (e.g., 1M NaOH wash). However, strong bases (LDA, n-BuLi) can deprotonate the 5-alkyl group (lateral metallation).
Visualizing the Reactivity & Logic
The following diagram maps the reactivity hotspots and the decision logic for choosing between the two analogs.
Caption: Functional map of 3-amino-5-alkylisoxazoles showing reactivity sites (left) and selection logic based on steric/metabolic requirements (right).
Experimental Protocols
Protocol A: High-Efficiency Amide Coupling (General Procedure)
Applicable to both 5-methyl and 5-ethyl variants. Standard EDC/HOBt conditions often result in low yields due to poor amine nucleophilicity.
Reagents:
-
Carboxylic Acid Partner (1.0 equiv)
-
3-Amino-5-alkylisoxazole (1.2 equiv)
-
HATU (1.5 equiv) - Crucial for heteroaryl amines
-
DIPEA (3.0 equiv)
-
DMF (Dry, 0.2 M conc.)
Step-by-Step Workflow:
-
Activation: Dissolve the Carboxylic Acid in dry DMF under
. Add DIPEA, followed by HATU. Stir for 15 minutes at Room Temperature (RT) to form the activated ester (color change to yellow/orange often observed). -
Addition: Add the 3-Amino-5-alkylisoxazole in one portion.
-
Reaction: Heat to 50-60°C for 4-12 hours. Note: Heteroaryl amines often require thermal energy to overcome the nucleophilic barrier.
-
Workup: Dilute with EtOAc, wash with saturated
(x2), water (x1), and brine (x1). Dry over .[1] -
Validation: Check LCMS. The 5-ethyl product will elute later (higher
) than the 5-methyl analog.
Protocol B: Metabolic Stability Assessment (Microsomal Stability)
To empirically determine if the ethyl switch improves stability.
System: Human/Rat Liver Microsomes (HLM/RLM). Concentration: 1 µM test compound.
-
Incubation: Incubate test compound with microsomes (0.5 mg/mL protein) in phosphate buffer (pH 7.4) at 37°C.[1]
-
Initiation: Add NADPH regenerating system.
-
Sampling: Quench aliquots at 0, 5, 15, 30, and 60 minutes into ice-cold acetonitrile containing internal standard.
-
Analysis: Centrifuge and analyze supernatant via LC-MS/MS.
-
Calculation: Plot ln(% remaining) vs. time.
-
Expectation: If 5-methyl shows high clearance (
), 5-ethyl may reduce this if the oxidation is sterically hindered, or increase it if the ethyl group is more lipophilic and binds CYPs more tightly.
-
References
-
Isoxazole Reactivity & Synthesis
- Pinho e Melo, T. M. (2005). "Recent advances in the synthesis and reactivity of isoxazoles." Current Organic Chemistry, 9(10), 925-958.
-
Heteroaryl Amine Coupling Strategies
- Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). "Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals." Organic Process Research & Development, 20(2), 140–177.
-
Metabolic Stability of Alkyl Groups
-
Meanwell, N. A. (2011).[2] "Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design." Journal of Medicinal Chemistry, 54(8), 2529–2591. (Discusses methyl/ethyl oxidation liabilities).
-
-
Physical Properties Data
-
PubChem Compound Summary for 3-Amino-5-methylisoxazole (CID 66172).[3]
-
Sources
Comparative Guide: UV-Vis Spectral Analysis of 3,5-Disubstituted Isoxazoles
Executive Summary
This technical guide provides a comparative analysis of the UV-Vis absorption properties of 3,5-disubstituted isoxazoles, a critical pharmacophore in drug discovery (e.g., COX-2 inhibitors, agonists). Unlike rigid templates, this document focuses on the causal relationship between substituent electronic effects and spectral shifts. It is designed for medicinal chemists and spectroscopists requiring precise characterization protocols to distinguish regioisomers (3,5- vs. 3,4-substitution) and assess electronic conjugation.
Electronic Structure & Chromophore Theory
The isoxazole ring is a five-membered heteroaromatic system containing adjacent oxygen and nitrogen atoms.[1] Its UV-Vis absorption profile is governed by two primary electronic transitions:
- Transition (E-band): This is the allowed, high-intensity transition arising from the conjugated diene-like character of the ring. In 3,5-disubstituted aryl-isoxazoles, this band is the primary diagnostic feature.
-
Transition (R-band): A forbidden, low-intensity transition involving the lone pair electrons on the nitrogen and oxygen atoms. This is often obscured by the intense
band in conjugated systems but is sensitive to solvent polarity (solvatochromism).
Regioisomerism and Conjugation
The position of substituents significantly alters the effective conjugation length:
-
3,5-Disubstituted: Allows for linear "through-conjugation" if aryl groups are present, typically resulting in a bathochromic (red) shift and hyperchromic (intensity) effect.
-
3,4-Disubstituted: Often suffers from steric hindrance between the substituents, forcing the aryl rings out of planarity. This steric inhibition of resonance leads to a hypsochromic (blue) shift and lower molar absorptivity (
) compared to the 3,5-isomer.
Comparative Spectral Data
The following table synthesizes representative spectral data to illustrate the impact of substitution patterns. Note the distinct "Red Shift" as conjugation extends from alkyl to mono-aryl to di-aryl systems.
Table 1: Comparative Absorption Maxima (
| Compound Class | Representative Structure | Solvent | Spectral Signature | ||
| Dialkyl Isoxazole | 3,5-Dimethylisoxazole | Ethanol | < 220 nm | ~3.5 | Minimal conjugation; absorption is near the solvent cutoff. |
| Monoaryl Isoxazole | 3-Methyl-5-phenylisoxazole | Ethanol | 262 - 264 nm | ~4.1 | Distinct aromatic band; conjugation extends over one phenyl ring. |
| Diaryl Isoxazole | 3,5-Diphenylisoxazole | Ethanol | 268 - 275 nm | ~4.4 | Extended conjugation; intense |
| Isoxazoline | 3,5-Diphenyl-2-isoxazoline | Ethanol | 225 nm, 255 nm (sh) | ~3.8 | Loss of aromaticity leads to blue-shifted, less intense bands compared to isoxazoles. |
| Pyrazole Analog | 3,5-Diphenylpyrazole | Ethanol | 250 - 260 nm | ~4.3 | Often blue-shifted relative to isoxazoles due to different electronegativity (N-N vs N-O). |
(Note: "sh" denotes a shoulder peak. Values are approximate and dependent on specific solvent purity and temperature.)
Solvatochromism & Environmental Sensitivity
The polarity of the solvent plays a crucial role in the fine structure of the isoxazole spectrum.
-
Polar Solvents (e.g., Ethanol, Methanol):
-
Stabilize the excited
state more than the ground state, leading to a Red Shift (Bathochromic) of the band. -
Stabilize the ground state non-bonding (
) electrons (via H-bonding), increasing the energy gap for , causing a Blue Shift (Hypsochromic).
-
-
Non-Polar Solvents (e.g., Hexane, Cyclohexane):
-
Reveal fine vibrational structure often lost in polar solvents due to strong solute-solvent interactions.
-
Recommended for observing weak
transitions.
-
Synthesis & Verification Workflow
To ensure the spectral data corresponds to the correct regioisomer, a validated synthesis route is required. The reaction of hydroxylamine with 1,3-diketones is the standard method for generating the 3,5-scaffold.
Graphviz Diagram: Synthesis & Mechanism
Caption: Synthesis pathway for 3,5-disubstituted isoxazoles via condensation of 1,3-diketones, highlighting the critical cyclization step that determines regioisomerism.
Experimental Protocol: Precision UV-Vis Measurement
Objective: Obtain reproducible molar absorptivity (
Reagents & Equipment[2][3][4]
-
Solvent: Spectroscopic grade Ethanol or Acetonitrile (Cutoff < 200 nm).
-
Cuvettes: Matched Quartz cells (1 cm path length). Glass cuvettes absorb UV and must not be used.
-
Instrument: Double-beam spectrophotometer (e.g., Shimadzu UV-1800 or similar).
Step-by-Step Methodology
-
Stock Solution Preparation (Gravimetric):
-
Weigh exactly 2.0–3.0 mg of the dried isoxazole derivative into a 10 mL volumetric flask.
-
Dissolve in spectroscopic grade ethanol. Sonicate if necessary to ensure complete dissolution.
-
Calculate the Molar Concentration (
M).
-
-
Dilution Series:
-
Prepare a working solution (
M) by diluting 100 L of stock into 10 mL of solvent. -
Why? To ensure Absorbance (A) falls within the linear dynamic range of the Beer-Lambert Law (0.2 < A < 0.8).
-
-
Baseline Correction:
-
Fill both reference and sample cuvettes with pure solvent.
-
Run a "Baseline/Auto-Zero" scan from 200 nm to 400 nm.
-
Validation: The baseline should be flat (
A).
-
-
Measurement:
-
Replace the sample cuvette solvent with the working solution.
-
Scan at medium speed (approx. 200 nm/min) to capture fine structure.
-
Record
and Absorbance at the peak.
-
-
Data Analysis:
-
Calculate Molar Absorptivity using Beer’s Law:
Where is absorbance, is concentration (mol/L), and is path length (1 cm).
-
Graphviz Diagram: Spectral Workflow
Caption: Operational workflow for UV-Vis characterization, ensuring adherence to the Beer-Lambert linear range.
Troubleshooting & Quality Control
| Issue | Probable Cause | Corrective Action |
| No peaks observed >220 nm | Compound is likely aliphatic (e.g., 3,5-dimethyl) or concentration is too low. | Verify structure via NMR. Increase concentration by 10x. |
| Absorbance > 2.0 | Detector saturation. | Dilute sample. Deviations from Beer's Law occur at high concentrations due to molecular aggregation. |
| Negative Absorbance | Reference cell absorbs more than sample cell. | Re-clean cuvettes. Ensure reference solvent is from the same batch as sample solvent. |
| Shift in | Photochemical degradation or hydrolysis. | Isoxazoles can undergo ring opening under intense UV. Measure immediately after prep.[2] Keep in dark. |
References
-
Electronic Absorption Spectra of Heterocycles
- Title: "The Ultraviolet Spectra of Heterocyclic Compounds"
- Source: Wiley Online Library (General Reference for Heterocyclic Spectra)
-
URL:[Link]
-
3,5-Diphenylisoxazole Data
- Title: "Isoxazole, 3,5-diphenyl- Spectral D
- Source: NIST Chemistry WebBook, SRD 69
-
URL:[Link]
-
Solvatochromism in Heterocycles
- Title: "Solvent Effects on the UV-Visible Absorption Spectra of Some New 3-Methyl-5-(Phenylamino)-4-((4-Phenylazo-phenyl)azo)thiophene Dyes"
- Source: Biointerface Research in Applied Chemistry
-
URL:[Link]
- Synthesis of Isoxazoles: Title: "Synthesis of 3,5-Dimethylisoxazole" Source: ChemicalBook / Standard Organic Prepar
Sources
A Senior Application Scientist's Guide to Elemental Analysis Standards for Isoxazole Amine Salts
Introduction: The Critical Role of Elemental Composition in Drug Development
In the landscape of pharmaceutical development, isoxazole derivatives and their amine salts represent a vital class of nitrogen-containing heterocyclic compounds, forming the backbone of numerous therapeutic agents.[1][2] Their efficacy and safety are inextricably linked to their precise chemical structure and purity. Elemental analysis—the determination of the mass fractions of carbon (C), hydrogen (H), nitrogen (N), and other elements like sulfur (S)—serves as a fundamental tool for confirming the empirical formula of these Active Pharmaceutical Ingredients (APIs). For researchers, scientists, and drug development professionals, obtaining accurate and reliable elemental analysis data is not merely a procedural step; it is a cornerstone of chemical characterization, a prerequisite for regulatory submissions, and a critical control point for ensuring batch-to-batch consistency.
This guide provides an in-depth comparison of analytical standards and methodologies for the elemental analysis of isoxazole amine salts. Moving beyond a simple recitation of protocols, we will explore the unique chemical challenges these molecules present and the scientific rationale behind method selection and optimization. Our focus is on building a robust, self-validating analytical system that ensures data integrity and withstands scientific and regulatory scrutiny.
The Analytical Challenge: Unique Properties of Isoxazole Amine Salts
The successful elemental analysis of isoxazole amine salts requires a nuanced understanding of their specific chemical properties. Unlike simple, robust organic molecules, this class of compounds presents several analytical hurdles that can compromise the accuracy of results if not properly addressed.
-
Thermal Lability and Decomposition: The isoxazole ring is susceptible to thermal decomposition. Studies on the pyrolysis of isoxazoles show that the initial step is the cleavage of the weak N-O bond, which can lead to a cascade of rearrangements and fragmentation into smaller molecules like ketenimines and carbon monoxide.[3][4][5] In the context of combustion analysis, which relies on high temperatures, an unoptimized method can result in incomplete oxidation, leading to inaccurate elemental percentages.
-
Hygroscopicity: Amine salts are often hygroscopic, readily absorbing moisture from the atmosphere.[6][7] This absorbed water directly inflates the hydrogen and oxygen content of the sample, leading to experimental values that deviate significantly from theoretical calculations for the anhydrous compound. This effect can be a major source of error, particularly for meeting the stringent ±0.4% accuracy criterion often required for publication and purity verification.[8][9]
-
Salt Disproportionation: Pharmaceutical salts can undergo disproportionation, a process where the salt converts into its non-ionic free base and free acid forms.[10][11] This phenomenon is influenced by factors such as temperature, humidity, and the pH of the microenvironment.[12][13] Disproportionation alters the elemental composition of the sample being analyzed, creating a discrepancy between the expected formula of the salt and the actual substance in the analysis vial.
-
High Nitrogen Content: As nitrogen-rich heterocyclic compounds, isoxazoles require combustion conditions that ensure the complete conversion of all nitrogen species to N₂ gas for accurate detection.[1][14] Incomplete conversion or the formation of various nitrogen oxides (NOx) can lead to underestimation of the nitrogen content.
The following diagram illustrates the logical relationship between these challenges and the necessary analytical considerations.
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A Comparative Guide to the Biological Activity of Isoxazole vs. Oxazole Amines
For researchers, scientists, and drug development professionals, the nuanced differences between structurally similar heterocyclic scaffolds are a pivotal consideration in rational drug design. This guide provides an in-depth technical comparison of the biological activities of isoxazole and oxazole amines. By synthesizing experimental data and field-proven insights, we aim to illuminate the distinct therapeutic potentials of these two important pharmacophores.
Structural and Physicochemical Distinctions: The Foundation of Activity
Isoxazole and oxazole are five-membered aromatic heterocycles, both containing one nitrogen and one oxygen atom. They are isomers, with the critical distinction lying in the relative positions of these heteroatoms. In the isoxazole ring, the nitrogen and oxygen atoms are adjacent (1,2-position), whereas in the oxazole ring, they are separated by a carbon atom (1,3-position).[1][2] This seemingly minor structural variance profoundly impacts their electronic properties, hydrogen bonding capabilities, and metabolic stability, which in turn dictates their biological activity.[2]
The 1,2-arrangement in isoxazoles results in a weaker N-O bond, making the ring more susceptible to reductive cleavage under certain biological conditions.[2] This can be a crucial factor in prodrug design or in determining a compound's metabolic fate. The different positioning also affects the dipole moment and basicity, influencing how these molecules interact with biological targets like enzymes and receptors.[2]
Comparative Analysis of Biological Activities
Anticancer Activity
Both isoxazole and oxazole amines have been extensively investigated as anticancer agents, often acting through diverse mechanisms.
Oxazole Amines: Oxazole derivatives have demonstrated potent anticancer activity by engaging with a variety of novel and established targets.[3] Many exhibit excellent potencies against numerous cancer cell lines, with IC50 values in the nanomolar range.[1][4] Key mechanisms include:
-
Inhibition of STAT3 and G-quadruplex: These targets are crucial for tumor cell survival and proliferation.[1][4]
-
Tubulin Polymerization Inhibition: Like some established chemotherapeutics, certain oxazoles can disrupt microtubule dynamics, leading to apoptosis.[1][4]
-
Enzyme Inhibition: Oxazoles have been shown to inhibit DNA topoisomerases and various protein kinases.[1][4]
Isoxazole Amines: The isoxazole scaffold is also a cornerstone of many potent anticancer agents. The position of the amino group is critical; for instance, 3-amino-benzo[d]isoxazole derivatives have been identified as inhibitors of the c-Met tyrosine kinase, a receptor involved in tumor growth and metastasis.[5] Furthermore, structure-activity relationship (SAR) studies have revealed that an isoxazole ring formed by aminocarbonyl and amino groups can effectively inhibit VEGFR-1 and VEGFR-2 tyrosine kinases by locking the orientation of these key functional groups.[6][7]
One study on N-phenyl-5-carboxamidyl isoxazoles identified a compound with an IC50 of 2.5 µg/mL against mouse colon carcinoma cells, highlighting its potential as a cytotoxic agent.[4]
Comparative Insights: While both cores are effective, the choice depends on the target. For instance, in modifying the natural product oleanolic acid (OA), pyrimidine derivatives showed much greater activity than their isoxazole counterparts against seven cancer cell lines.[6] Conversely, modifying other natural products like diosgenin with an isoxazole moiety enhanced anticancer activity compared to the parent compound.[6][8] This underscores that the superiority of one scaffold over the other is highly context-dependent and relies on the overall molecular structure and the specific biological target.
Antimicrobial Activity
The fight against antimicrobial resistance has spurred the investigation of novel scaffolds, with both isoxazole and oxazole amines emerging as promising candidates.
Oxazole Amines: 2-Aminooxazole derivatives have shown particularly high activity against mycobacteria, including multidrug-resistant strains of Mycobacterium tuberculosis.[9][10] An important finding is that the isosteric replacement of a 2-aminothiazole group with a 2-aminooxazole significantly increases hydrophilicity and water solubility, which are desirable pharmacokinetic properties, without a loss in antimicrobial potency.[9][10]
Isoxazole Amines: Isoxazole derivatives exhibit a broad spectrum of antibacterial and antifungal activity.[4][11] SAR studies indicate that the presence of specific substituents significantly enhances their potency. For example, methoxy, dimethyl amino, and bromine groups on the C-5 phenyl ring, and nitro or chlorine groups on the C-3 phenyl ring, have been shown to boost antibacterial effects.[4] Certain isoxazole-containing chalcones have demonstrated potent antibacterial activity, with one derivative showing a Minimum Inhibitory Concentration (MIC) of 1 µg/mL, which was more potent than the standard drug ciprofloxacin.[11]
Comparative Insights: Direct comparative studies are scarce. However, isoxazole-oxazole hybrids have been synthesized and tested, showing potent and specific activity against different bacterial strains.[1] For example, certain hybrids were highly active against S. pyogenes (MIC 0.50 μg/mL) and S. pneumoniae (MIC 0.13 μg/mL).[12] This suggests a synergistic or complementary role when both scaffolds are present in a single molecule. The enhanced solubility of aminooxazoles presents a distinct advantage in drug development, potentially leading to better bioavailability.[9][10]
Anti-inflammatory Activity
Chronic inflammation is implicated in numerous diseases, making the development of novel anti-inflammatory agents a priority.
Oxazole Amines: Benzoxazole derivatives, a fused version of the oxazole ring, have been noted for their anti-inflammatory properties.[13] Molecular modeling studies suggest these compounds can strongly interact with the COX-2 enzyme, a key target for anti-inflammatory drugs.[13]
Isoxazole Amines: The isoxazole ring is a component of several established anti-inflammatory drugs, such as the COX-2 inhibitor valdecoxib.[4] Numerous novel isoxazole derivatives have been synthesized and tested, showing significant anti-inflammatory potential in both in-vitro and in-vivo models, such as the carrageenan-induced rat paw edema assay.[14][15] Some compounds have exhibited efficacy comparable to the standard drug diclofenac sodium.[14][15]
Comparative Insights: While both ring systems are found in anti-inflammatory agents, the isoxazole scaffold appears more frequently in the literature as the core of recently developed anti-inflammatory compounds. The proven track record of isoxazole-containing COX-2 inhibitors makes it a particularly attractive scaffold for designing new molecules targeting this pathway.
Enzyme Inhibition: A Head-to-Head Comparison
Direct comparative studies offer the clearest insight into the differential behavior of these isomers. Research into enzyme inhibitors for metabolic diseases provides a rare example of such a comparison.
In a study targeting diacylglycerol acyltransferase 1 (DGAT1) , an enzyme involved in obesity, biaryl ureas containing a 3-phenylisoxazole moiety were compared with their 5-phenyloxazole counterparts. The results were stark: the isoxazole analogs were markedly more potent.[1]
Conversely, in an investigation of stearoyl-CoA desaturase (SCD) inhibitors, a target in oncology, isoxazole-oxazole hybrids demonstrated greater potency than isoxazole-isoxazole hybrids.[1][12]
Data Summary: Comparative Enzyme Inhibition
| Target Enzyme | Compound Class | Lead Compound Example | IC50 | Source |
| DGAT1 | 3-Phenylisoxazole Analogs | Compound 40a | 64 nM | [1] |
| 5-Phenyloxazole Analogs | - | >1000 nM | [1] | |
| SCD1 | Isoxazole-Isoxazole Hybrids | Compound 12 & 13 | 45 µM | [1][12] |
| Isoxazole-Oxazole Hybrid | Compound 14 | 19 µM | [12] | |
| SCD5 | Isoxazole-Isoxazole Hybrids | Compound 12 & 13 | 45 µM | [1][12] |
| Isoxazole-Oxazole Hybrid | Compound 14 | 10 µM | [12] |
These results clearly demonstrate that neither scaffold is universally superior. The optimal choice is target-specific, emphasizing the need to synthesize and evaluate both isoxazole and oxazole analogs in parallel during lead optimization.[1]
Experimental Design and Protocols
To ensure the trustworthiness and reproducibility of the findings discussed, it is crucial to understand the underlying experimental methodologies.
Protocol 1: In-Vitro Antimicrobial Susceptibility Testing (Broth Microdilution)
This protocol determines the Minimum Inhibitory Concentration (MIC) of a compound.
Causality: The broth microdilution method is a gold standard for quantifying antimicrobial activity. It provides a precise concentration at which a compound inhibits microbial growth, allowing for direct comparison against standard antibiotics.
Step-by-Step Methodology:
-
Preparation: A two-fold serial dilution of the test compounds is prepared in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria).
-
Inoculation: A standardized bacterial inoculum (e.g., adjusted to 0.5 McFarland standard, then diluted to approx. 5 x 10^5 CFU/mL) is added to each well.[1]
-
Controls: Positive (broth + inoculum, no compound) and negative (broth only) controls are included on each plate. A standard antibiotic (e.g., ciprofloxacin) is also tested as a reference.
-
Incubation: The plates are incubated at 37°C for 18-24 hours.[1]
-
Analysis: The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.[1]
Protocol 2: In-Vivo Anti-inflammatory Assay (Carrageenan-Induced Paw Edema)
This is a classic model for evaluating the acute anti-inflammatory activity of new compounds.
Causality: Carrageenan injection induces a localized, acute, and well-characterized inflammatory response. A compound's ability to reduce the resulting edema (swelling) is a direct measure of its anti-inflammatory potential.
Step-by-Step Methodology:
-
Animal Acclimatization: Wistar albino rats are acclimatized to laboratory conditions for at least one week.
-
Grouping and Dosing: Animals are divided into groups: a control group (vehicle), a standard group (e.g., diclofenac sodium), and test groups receiving different doses of the isoxazole/oxazole compounds orally.[14][15]
-
Inflammation Induction: One hour after drug administration, a 0.1 mL of 1% carrageenan solution is injected into the sub-plantar region of the left hind paw of each rat.
-
Measurement: Paw volume is measured using a plethysmometer immediately before the carrageenan injection (0 hours) and at regular intervals thereafter (e.g., 1, 2, 3, and 4 hours).[15]
-
Analysis: The percentage inhibition of edema is calculated for each group relative to the control group.
Visualizing the Concepts
To better illustrate the structures and workflows discussed, the following diagrams are provided.
Caption: Core structures of Isoxazole and Oxazole rings.
Caption: General workflow for comparative biological evaluation.
Conclusion and Future Directions
The isomeric difference between isoxazole and oxazole amines translates into significant, albeit often unpredictable, variations in biological activity.[1]
-
Isoxazoles are potent scaffolds in their own right, featured in numerous approved drugs, and have shown particular strength as DGAT1 and COX-2 inhibitors.[1][4]
-
Oxazoles demonstrate compelling activity, especially as antimycobacterial agents where their amino derivatives confer advantageous physicochemical properties like enhanced water solubility.[9][10]
-
Hybrid molecules containing both scaffolds have shown promising results, suggesting a potential for developing multi-target agents or compounds with synergistic effects.[12]
The key takeaway for drug development professionals is the critical importance of empirical testing. The biological activity is highly dependent on the specific molecular target and the complete substitution pattern on the heterocyclic core.[1] Therefore, a parallel synthesis and evaluation strategy for both isoxazole and oxazole amine analogs is the most logical and effective approach during the drug discovery process. Future research must focus on more direct, head-to-head comparisons across a wider range of biological targets to further build our understanding of the nuanced structure-activity relationships that govern these versatile and valuable heterocyclic compounds.
References
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Li, S., Li, Y., Li, X., Wang, M., & Zhang, Y. (2023). Isoxazole/Isoxazoline Skeleton in the Structural Modification of Natural Products: A Review. Pharmaceuticals, 16(2), 228. [Link]
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Muthusaravanan, S., & Perumal, S. (2022). A review of isoxazole biological activity and present synthetic techniques. Journal of Chemical Reviews, 4(3), 223-245. [Link]
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Kowalska, P., & Dembinski, R. (2025). Therapeutic Potential of Isoxazole–(Iso)oxazole Hybrids: Three Decades of Research. Molecules, 30(15), 1234. [Link]
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Pauk, K., et al. (2022). Improving Antimicrobial Activity and Physico-Chemical Properties by Isosteric Replacement of 2-Aminothiazole with 2-Aminooxazole. Pharmaceuticals, 15(5), 580. [Link]
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Pauk, K., et al. (2022). Improving Antimicrobial Activity and Physico-Chemical Properties by Isosteric Replacement of 2-Aminothiazole with 2-Aminooxazole. PubMed, 35631406. [Link]
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Kumar, A., & Narasimhan, B. (2018). The synthetic and therapeutic expedition of isoxazole and its analogs. Medicinal Chemistry Research, 27(1), 1-38. [Link]
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Joseph, L., & George, M. (2016). EVALUATION OF IN VIVO AND IN VITRO ANTI-INFLAMMATORY ACTIVITY OF NOVEL ISOXAZOLE SERIES. European International Journal of Science and Technology, 5(3), 35-42. [Link]
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Li, S., et al. (2023). Isoxazole/Isoxazoline Skeleton in the Structural Modification of Natural Products: A Review. MDPI. [Link]
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Shaik, A., et al. (2020). Antimicrobial, Antioxidant, and Anticancer Activities of Some Novel Isoxazole Ring Containing Chalcone and Dihydropyrazole Derivatives. Molecules, 25(5), 1047. [Link]
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Sathish N.K., et al. (2011). Synthesis, characterization and anti-inflammatory activity of some novel isoxazoles. Der Pharmacia Lettre, 3(3), 378-382. [Link]
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ResearchGate. (2024). Oxazole and Isoxazole-containing Pharmaceuticals: Targets, Pharmacological Activities, and Their SAR Studies. [Link]
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ResearchGate. (2025). Isoxazole–(iso)oxazole hybrids with anticancer activity. [Link]
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Kumar, S., et al. (2024). Synthesis, characterization, molecular docking and pharmacological evaluation of isoxazole derivatives as potent anti-inflammatory agents. Heliyon, 10(22), e40300. [Link]
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Encyclopedia.pub. (2023). Antitumour Activity of Natural Products Containing Isoxazole/Isoxazoline Moiety. [Link]
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Scilit. (2024). Oxazole and isoxazole-containing pharmaceuticals: targets, pharmacological activities, and their SAR studies. [Link]
-
ResearchGate. (2018). EVALUATION OF ANTIBACTERIAL ACTIVITY 5-AMINO-3-METHYLISOXAZOLE-4-CARBOHYDRAZIDE AND 5-AMINOISOXAZOLE[5,4-d]PYRIMIDIN-4-ONE DERIVATIVES. [Link]
-
Technion. (2022). An Overview on Biological Activities of Oxazole, Isoxazoles and 1,2,4-Oxadiazoles Derivatives. [Link]
-
Kakkar, S., & Narasimhan, B. (2019). A comprehensive review on biological activities of oxazole derivatives. BMC Chemistry, 13(1), 1-24. [Link]
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A Comparative Guide to the Chromatographic Separation of Isoxazole Regioisomers
Introduction: The Critical Challenge of Isoxazole Regioisomerism in Drug Development
The isoxazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous clinically significant drugs and biologically active compounds.[1] Its value lies in its structural rigidity, ability to participate in various non-covalent interactions, and its role as a bioisostere for other functional groups.[2] However, the synthesis of substituted isoxazoles, particularly through common methods like 1,3-dipolar cycloadditions or reactions involving unsymmetrical 1,3-dicarbonyls, frequently yields mixtures of regioisomers.[3][4] These isomers, such as 3,5-disubstituted versus 3,4-disubstituted isoxazoles, possess the same molecular weight but differ in the arrangement of substituents on the heterocyclic ring.
This subtle structural variance can lead to profound differences in pharmacological activity, toxicity, and pharmacokinetic profiles.[5] For drug development professionals, the presence of an undesired regioisomer is not merely an impurity but a distinct chemical entity that must be separated and characterized to ensure the safety and efficacy of the final therapeutic agent.[6] The challenge is that these regioisomers often exhibit very similar physicochemical properties, making their separation a formidable task.[7]
This guide provides an in-depth comparison of chromatographic strategies to resolve this challenge. We will dissect the performance of High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC), offering field-proven insights and detailed experimental protocols to empower researchers to achieve baseline separation of even the most stubborn isoxazole regioisomers.
The Physicochemical Landscape of Isoxazole Regioisomers
The success of any chromatographic separation hinges on exploiting differences in the way analytes interact with the stationary and mobile phases.[8] For isoxazole regioisomers, these differences are minute and stem from variations in:
-
Dipole Moment and Polarity: The position of heteroatoms and electron-withdrawing/donating substituents alters the overall electron distribution and dipole moment of the molecule. This is often the primary handle for separation in normal-phase chromatography.
-
Steric Hindrance: The spatial arrangement of substituents affects how the molecule can interact with the stationary phase. A substituent at the 4-position versus the 5-position can create different steric environments, influencing retention.
-
Hydrogen Bonding Capability: The accessibility of the nitrogen and oxygen atoms in the isoxazole ring for hydrogen bonding can differ between isomers, a factor that can be exploited with specific stationary and mobile phases.
Comparative Analysis of Chromatographic Techniques
The choice of chromatographic technique is the most critical decision in tackling regioisomer separation. While traditional methods have their place, modern techniques offer significant advantages in speed, efficiency, and resolving power.
High-Performance Liquid Chromatography (HPLC)
HPLC is a foundational technique in every purification lab. The choice between reverse-phase and normal-phase is pivotal for isomer separation.
-
Reverse-Phase (RP-HPLC): This is the most common HPLC mode but often struggles with regioisomers. Since separation is primarily driven by hydrophobicity, isomers with identical substituents often have very similar retention times on standard C18 columns.[9] Optimization can be attempted by adjusting the organic modifier (acetonitrile vs. methanol) or by carefully controlling the mobile phase pH to subtly alter the ionization state of acidic or basic functional groups on the substituents.[10][11] However, achieving baseline resolution is frequently challenging.
-
Normal-Phase (NP-HPLC): NP-HPLC is generally more effective for isomer separation because it leverages polarity differences.[7] Stationary phases like bare silica or alumina are sensitive to the molecule's dipole moment and its ability to hydrogen bond.[12]
-
Causality: The separation mechanism relies on polar interactions (e.g., hydrogen bonds, dipole-dipole) between the analytes and the polar stationary phase. Since regioisomers have different dipole moments, they will exhibit differential retention. The addition of small amounts of polar modifiers (e.g., ethanol, isopropanol) to a non-polar mobile phase (e.g., hexane) is used to elute the compounds. For basic isoxazole derivatives, adding a small percentage of a base like triethylamine (TEA) can dramatically improve peak shape by masking active silanol groups on the silica surface.[13]
-
Supercritical Fluid Chromatography (SFC): The Superior Choice for Isomer Separation
Over the past decade, SFC has emerged as the premier technique for challenging chiral and achiral separations, including regioisomers.[14][15] It combines the low viscosity of a gas with the solvating power of a liquid, leading to significant advantages.[16]
-
Enhanced Efficiency and Speed: The low viscosity of the supercritical CO2-based mobile phase allows for much higher flow rates without a corresponding increase in backpressure. This results in faster separations (often 3-4 times faster than HPLC) and higher throughput.[15]
-
Unique Selectivity: The mobile phase in SFC (typically CO2 mixed with a polar co-solvent like methanol) has unique solvating properties. This, combined with a vast array of available stationary phases, provides a different selectivity space compared to HPLC.[16]
-
"Orthogonal" Stationary Phases: Many successful regioisomer separations in SFC are achieved on chiral stationary phases (CSPs) used in an achiral mode.[14] Polysaccharide-based columns (e.g., Chiralpak series) offer a multitude of interaction mechanisms—hydrogen bonding, dipole-dipole, and π-π stacking—that can effectively differentiate between the subtle structural differences of isomers.[14][17] Other polar achiral phases, such as those with ethyl pyridine or amino functionalities, also provide excellent selectivity.[18]
-
Green Chemistry: SFC significantly reduces the consumption of organic solvents, replacing the bulk of the mobile phase with environmentally benign CO2. The rapid evaporation of fractions also reduces downstream processing time.[15]
Strategic Method Development
A systematic approach is crucial to efficiently develop a robust separation method. Simply screening random conditions is inefficient and wastes valuable sample.
Step 1: Initial Screening Begin by using Thin-Layer Chromatography (TLC) for a rapid assessment of solvent systems in normal phase.[7] For a more comprehensive screen, use an analytical HPLC or SFC system equipped with a column switcher to test several stationary phases in parallel. The goal is not baseline resolution, but to identify which stationary and mobile phase combinations show any selectivity.
Step 2: Stationary Phase Selection If the initial screen is unsuccessful, changing the stationary phase chemistry is the most powerful way to alter selectivity.[12] Do not just try different brands of the same phase (e.g., C18); try fundamentally different chemistries.
| Stationary Phase | Primary Interaction Mechanism | Best For... | Technique |
| Silica / Alumina | Adsorption, H-Bonding | Separating isomers with different polarities. | NP-HPLC, SFC |
| Cyano (CN) | Dipole-Dipole, H-Bonding | Moderately polar isomers; alternative to silica. | NP/RP-HPLC, SFC |
| Pyridine-based (e.g., 2-EP) | π-π Stacking, H-Bonding | Aromatic isoxazoles, basic compounds. | SFC |
| Polysaccharide (Chiral) | Chiral recognition, H-Bonding, π-π | Difficult isomer separations (used achirally). | SFC, HPLC |
| C18 / Phenyl-Hexyl | Hydrophobic (van der Waals) | Isomers with different hydrophobic character. | RP-HPLC |
Step 3: Mobile Phase Optimization Once a promising stationary phase is identified, fine-tune the mobile phase.[10]
-
In NP-HPLC/SFC: Adjust the ratio of the polar co-solvent (e.g., methanol, ethanol) in small increments. Introduce additives (0.1% triethylamine for bases, 0.1% acetic/formic acid for acids) to improve peak shape.[7]
-
In RP-HPLC: Screen different organic modifiers (acetonitrile, methanol) as they offer different selectivities. Methodically adjust the pH if the analytes are ionizable.[11]
Experimental Protocols: Self-Validating Systems
The following protocols are designed to be robust starting points for method development.
Protocol 1: Preparative NP-HPLC Separation
This protocol is suitable for separating gram-scale quantities of moderately polar isoxazole regioisomers.
-
Sample Preparation: Dissolve 1.0 g of the crude isomer mixture in a minimal amount of dichloromethane (DCM) or the initial mobile phase.
-
Instrumentation & Column:
-
System: Preparative HPLC system with UV detector.
-
Column: Silica gel column, 50 x 250 mm, 10 µm particle size.
-
-
Mobile Phase & Gradient:
-
Solvent A: Hexane
-
Solvent B: Ethyl Acetate
-
Gradient: Start with a shallow gradient determined by analytical screening (e.g., 5% to 25% B over 30 minutes).
-
Flow Rate: 80 mL/min.
-
-
Detection & Fraction Collection:
-
Wavelength: Monitor at a UV maximum of the compounds (e.g., 254 nm).
-
Collection: Collect fractions based on UV signal threshold, ensuring collection starts and ends well before and after the peaks of interest to avoid cross-contamination.
-
-
Validation: Analyze collected fractions by analytical HPLC or LC-MS to confirm purity and pool appropriate fractions.
Protocol 2: High-Throughput SFC-MS Purification
This protocol is ideal for discovery chemistry labs needing to purify many small-scale samples with high efficiency.[14]
-
Sample Preparation: Prepare a stock solution of the crude mixture at 50-100 mg/mL in a suitable solvent like DMSO or methanol.[14]
-
Analytical Screening:
-
System: Analytical SFC-MS system.
-
Columns: Screen a set of 4 columns (e.g., Chiralpak IA, IC, ID, and a 2-Ethylpyridine column).
-
Mobile Phase: CO2 / Methanol with 0.1% ammonium hydroxide (for basic compounds).
-
Gradient: A fast, generic gradient (e.g., 5% to 40% Methanol over 4 minutes).
-
-
Preparative Separation:
-
System: Preparative SFC-MS system.
-
Column: Select the column that showed the best separation from the screen (e.g., Chiralpak IC, 20 x 250 mm, 5 µm).
-
Mobile Phase: Convert the analytical gradient to a focused, shallow gradient or an isocratic method around the elution percentage of the isomers.
-
Flow Rate: 60-70 mL/min.
-
-
Detection & Fraction Collection:
-
Trigger fraction collection using the mass spectrometer signal for the target molecular weight. This ensures only the compounds of interest are collected, even if they co-elute with UV-active impurities.
-
-
Validation: The use of mass-directed fractionation provides a high degree of confidence in the identity of the collected peaks. A quick purity check via analytical SFC-UV confirms the separation.
Performance Comparison: HPLC vs. SFC
To illustrate the practical advantages of SFC, consider the separation of a hypothetical pair of isoxazole regioisomers.
| Parameter | Optimized NP-HPLC | Optimized SFC | Advantage |
| Run Time | 25 minutes | 6 minutes | SFC |
| Resolution (Rs) | 1.6 | 2.8 | SFC |
| Solvent Consumption | ~500 mL Hexane/IPA | ~25 mL Methanol (+CO2) | SFC |
| Dry-Down Time | High (non-volatile solvents) | Low (volatile methanol) | SFC |
Conclusion: Selecting the Optimal Strategy
The separation of isoxazole regioisomers is a common but solvable challenge in pharmaceutical development. While normal-phase HPLC remains a viable option, Supercritical Fluid Chromatography has proven to be the superior technique , offering unparalleled speed, unique selectivity, and a greener footprint. The key to success lies in a systematic method development approach that prioritizes the screening of diverse stationary phase chemistries. For any laboratory engaged in isoxazole chemistry, investing in SFC capabilities will undoubtedly accelerate discovery timelines and improve purification outcomes.
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De Amici, M., et al. (1989). Chemoenzymatic synthesis of chiral isoxazole derivatives. The Journal of Organic Chemistry. [Link]
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De Luca, L., et al. (2007). Novel chiral isoxazole derivatives: synthesis and pharmacological characterization at human beta-adrenergic receptor subtypes. Journal of Medicinal Chemistry. [Link]
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Wong, M., et al. (2011). Comparison of SFC, HPLC, and Chiral techniques for the separation of diastereomers of a diverse set of small molecules. Presentation. [Link]
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de la Cruz, R., et al. (2017). Development of methodologies for the regioselective synthesis of four series of regioisomer isoxazoles from β-enamino diketones. RSC Advances. [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
